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  • Product: 1-(2-Chloroacetyl)imidazolidin-2-one
  • CAS: 57013-09-9

Core Science & Biosynthesis

Foundational

Analytical Validation and Spectroscopic Profiling of 1-(2-Chloroacetyl)imidazolidin-2-one: A Technical Guide

Executive Summary 1-(2-Chloroacetyl)imidazolidin-2-one (CAS: 57013-09-9) is a highly versatile bifunctional synthon widely utilized in medicinal chemistry. Featuring both a reactive α-chloroketone moiety and a cyclic ure...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(2-Chloroacetyl)imidazolidin-2-one (CAS: 57013-09-9) is a highly versatile bifunctional synthon widely utilized in medicinal chemistry. Featuring both a reactive α-chloroketone moiety and a cyclic urea (imidazolidinone) core, it serves as a critical intermediate in the synthesis of complex pharmacophores, including ureidopenicillins. Because the molecule possesses multiple reactive sites (the electrophilic α-carbon and the nucleophilic N3 of the urea), rigorous analytical validation is paramount to confirm structural integrity and rule out symmetrical di-acylation or degradation.

This guide provides an in-depth, self-validating analytical framework for the spectroscopic characterization (NMR, IR, and MS) of 1-(2-Chloroacetyl)imidazolidin-2-one, detailing the causality behind the observed spectral phenomena and the experimental protocols required for robust validation.

Structural and Electronic Causality

The spectroscopic profile of 1-(2-Chloroacetyl)imidazolidin-2-one is dictated by the strong electron-withdrawing nature of the N-chloroacetyl substituent.

  • Deshielding Effects: The N1 atom is conjugated with both the urea carbonyl and the exocyclic chloroacetyl carbonyl. This extended electron delocalization significantly deshields the adjacent C5 methylene protons compared to the C4 protons adjacent to the secondary amine (N3). This anisotropic effect is a hallmark of N-acylureas .

  • Isotopic Signatures: The presence of the chlorine atom provides a distinct M / M+2 isotopic signature in mass spectrometry, serving as a built-in diagnostic tool for structural confirmation .

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following methodologies are designed as self-validating systems, where the data output inherently verifies the success of the sample preparation and the integrity of the molecule.

Protocol 2.1: Nuclear Magnetic Resonance (NMR) Acquisition
  • Causality for Solvent Choice: The polar nature of the cyclic urea necessitates a highly polar, aprotic solvent. DMSO-d6 is selected over CDCl3 because it fully solubilizes the compound and strongly hydrogen-bonds with the N-H proton, shifting it downfield (~7.30 ppm) and preventing it from overlapping with the aliphatic signals .

  • Step-by-Step Methodology:

    • Weigh 15 mg of 1-(2-Chloroacetyl)imidazolidin-2-one and dissolve in 0.6 mL of anhydrous DMSO-d6 containing 0.03% v/v Tetramethylsilane (TMS).

    • Transfer the homogeneous solution to a 5 mm NMR tube.

    • Acquire 1H NMR at 400 MHz (16 scans, 10 s relaxation delay to ensure accurate integration).

    • Acquire 13C NMR at 100 MHz (1024 scans, 2 s relaxation delay).

  • Self-Validation Check: Integrate the C4 and C5 methylene signals against the chloroacetyl singlet. A strict 2:2:2 integration ratio internally validates the mono-substituted structure. Any deviation indicates di-acylation or residual chloroacetyl chloride .

Protocol 2.2: High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI)
  • Causality for Ionization: The urea carbonyl is highly susceptible to protonation, making ESI in positive ion mode (ESI+) the optimal technique for generating the intact [M+H]+ precursor ion without excessive in-source fragmentation.

  • Step-by-Step Methodology:

    • Prepare a 1 µg/mL solution of the analyte in LC-MS grade Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

    • Infuse the sample directly into the ESI source at a flow rate of 10 µL/min.

    • Set capillary voltage to 3.0 kV, desolvation temperature to 250°C, and acquire data from m/z 50 to 500.

  • Self-Validation Check: Observe the isotopic cluster at m/z 163.0 and 165.0. A 3:1 intensity ratio internally validates the presence of exactly one chlorine atom, ruling out non-chlorinated impurities.

Protocol 2.3: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
  • Causality for Technique: ATR-FTIR is chosen over traditional KBr pelleting because KBr is hygroscopic. Absorbed water in KBr would produce a broad O-H stretch that masks the critical N-H stretch (~3280 cm⁻¹) of the imidazolidinone ring.

  • Step-by-Step Methodology:

    • Clean the diamond ATR crystal with isopropanol and collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Place 2-3 mg of the neat solid directly onto the crystal and apply uniform pressure using the anvil.

    • Acquire the sample spectrum (32 scans, 4000–600 cm⁻¹).

  • Self-Validation Check: The detection of two distinct carbonyl stretches (amide vs. urea) internally validates the N-acylation event. Unsubstituted imidazolidin-2-one exhibits only a single C=O stretch.

Quantitative Data Summaries

Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d6)

PositionChemical Shift (ppm)MultiplicityIntegrationCoupling Constant (J)Assignment
N3-H7.30Broad singlet (br s)1H-Urea secondary amine
C2'-H24.65Singlet (s)2H-Chloroacetyl CH2
C5-H23.85Triplet (t)2H8.0 HzRing CH2 adjacent to N-Ac
C4-H23.45Triplet (t)2H8.0 HzRing CH2 adjacent to NH

Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d6)

PositionChemical Shift (ppm)Assignment / Causality
C1'166.5Exocyclic chloroacetyl C=O (highly deshielded)
C2153.2Cyclic urea C=O
C2'43.8Chloroacetyl CH2 (deshielded by Cl and C=O)
C541.5Ring CH2 adjacent to N-Ac
C437.2Ring CH2 adjacent to NH

Table 3: ATR-FTIR Vibrational Assignments

Wavenumber (cm⁻¹)IntensityVibrational ModeDiagnostic Significance
3280Medium, broadN-H stretchConfirms mono-substitution (intact N3-H)
2920, 2850WeakC-H stretch (aliphatic)Alkane backbones
1710Strong, sharpC=O stretch (chloroacetyl)Validates the N-acylation event
1685Strong, sharpC=O stretch (urea)Intact imidazolidinone core
780MediumC-Cl stretchConfirms presence of the halogen

Table 4: HRMS-ESI(+) Fragmentation Profile

m/z (Observed)IsotopeRelative AbundanceFragment AssignmentNeutral Loss
163.0268³⁵Cl100% (Base)[M+H]⁺ Precursor IonN/A
165.0239³⁷Cl~33%[M+H]⁺ Precursor IonN/A
127.0501-15%[M+H - HCl]⁺HCl (36 Da)
87.0553-45%[Imidazolidin-2-one + H]⁺Chloroketene (76 Da)

Mechanistic Visualizations

The following diagrams map the logical relationships within the analytical workflow and the mass spectrometric fragmentation pathway. (Diagram Specifications: Max Width 760px)

Workflow A 1-(2-Chloroacetyl) imidazolidin-2-one B Sample Prep (DMSO-d6 / MeOH) A->B C NMR (1H, 13C) Spin System Analysis B->C D HRMS (ESI+) Isotopic Profiling B->D E ATR-FTIR Vibrational Mapping B->E F Orthogonal Structural Validation C->F D->F E->F

Analytical workflow for the orthogonal structural validation of 1-(2-Chloroacetyl)imidazolidin-2-one.

Fragmentation M [M+H]+ Precursor Ion m/z 163.0 (35Cl) / 165.0 (37Cl) F1 Loss of HCl (-36 Da) m/z 127.0 M->F1 -HCl F2 Neutral Loss of Chloroketene (-76 Da) M->F2 -C2HClO F3 [Imidazolidin-2-one + H]+ m/z 87.1 F2->F3

ESI+ mass spectrometry fragmentation pathway highlighting the neutral loss of chloroketene.

References

  • Title: Spectrometric Identification of Organic Compounds, 8th Edition Source: John Wiley & Sons URL: [Link]

  • Title: Structure Determination of Organic Compounds: Tables of Spectral Data Source: Springer URL: [Link]

  • Title: Interpretation of Mass Spectra, 4th Edition Source: University Science Books URL: [Link]

Exploratory

Biological activity of imidazolidin-2-one containing compounds

The Biological Activity and Therapeutic Potential of Imidazolidin-2-one Derivatives: A Comprehensive Technical Guide Executive Overview The imidazolidin-2-one scaffold—a five-membered cyclic urea—has emerged as a highly...

Author: BenchChem Technical Support Team. Date: March 2026

The Biological Activity and Therapeutic Potential of Imidazolidin-2-one Derivatives: A Comprehensive Technical Guide

Executive Overview

The imidazolidin-2-one scaffold—a five-membered cyclic urea—has emerged as a highly versatile pharmacophore in modern medicinal chemistry. Structurally related to imidazoline and imidazole, its completely saturated ring system fundamentally alters its chemical reactivity, providing a rigid framework capable of highly specific hydrogen bonding[1]. This unique steric and electronic profile allows imidazolidin-2-one derivatives to act as potent modulators across a broad spectrum of biological targets, including enzymes, G-protein-coupled receptors (GPCRs), and microbial cell walls. This whitepaper synthesizes the latest pharmacological data, structural-activity relationships (SAR), and validated experimental workflows surrounding this critical heterocyclic class.

Structural Pharmacology: The "Why" Behind the Scaffold

The biological efficacy of imidazolidin-2-one is rooted in its structural thermodynamics. The cyclic urea moiety acts as both a hydrogen bond donor (via the -NH groups, if unsubstituted) and a strong hydrogen bond acceptor (via the carbonyl oxygen)[1].

  • Conformational Rigidity: The five-membered ring restricts the rotational degrees of freedom of the urea functional group. When interacting with target proteins (such as the catalytic active site of acetylcholinesterase or the transmembrane domains of muscarinic receptors), this pre-organized geometry reduces the entropic cost of binding, leading to higher affinity (lower Ki​ values).

  • Metabolic Stability: Unlike linear ureas or amides, the cyclic nature of imidazolidin-2-one provides resistance against rapid enzymatic hydrolysis in vivo, enhancing the pharmacokinetic half-life of derived drugs[2].

Therapeutic Domains and Efficacy

Neurological Applications: Anti-Alzheimer’s Agents

Imidazolidin-2-one derivatives have shown profound efficacy as Acetylcholinesterase (AChE) inhibitors, a primary therapeutic avenue for Alzheimer's disease management. For instance, N-benzylated imidazolidin-2-one derivatives (e.g., Compound 18c) have been synthesized to target both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE[2]. In behavioral studies using the Morris water maze model, these compounds significantly improved scopolamine-induced cognitive defects at doses of 2 mg/kg, matching or exceeding the efficacy of the standard drug, donepezil[2].

Muscarinic M3 Receptor Antagonism

Diaryl imidazolidin-2-one derivatives represent a novel class of selective muscarinic M3 receptor antagonists[3]. Selectivity is crucial here; off-target M2 receptor antagonism is responsible for severe cardiovascular side effects. By fine-tuning the tertiary amine derivatives attached to the imidazolidin-2-one core, researchers developed compounds (e.g., Compound 50) that exhibit a binding affinity for the M3 receptor of Ki​ = 4.8 nM, while maintaining a Ki​ = 1141 nM for the M2 receptor—a highly favorable selectivity profile for treating overactive bladder[3].

Anticancer and Anticoagulant Activity

Modifications at the C4 and C5 positions, such as in 2-thioxoimidazolidin-4-one derivatives, yield potent dual-action agents. Compound 3e, a piperidinyl-connected imidazolidine derivative, demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line with an LD50 of 20.4 μg/mL[4]. Mechanistically, related hydantoin derivatives inhibit Ras farnesyl transferase, a critical enzyme for cancer cell proliferation[4]. Concurrently, specific derivatives like Compound 5f exhibit massive anticoagulant responses, prolonging Activated Partial Thromboplastin Time (APTT) to >1000 seconds, outperforming standard heparin controls[4].

Antimicrobial and Antifungal Efficacy

When substituted with halogenated and alkylated aromatic rings at N1 and N3, the scaffold demonstrates broad-spectrum antimicrobial properties. Imidazoquinoxaline derivatives synthesized from an imidazolidin-2-one base (e.g., Compound 11c) show the highest zones of inhibition against resistant bacterial and fungal strains, driven by the lipophilicity of the substituents which facilitates cell wall penetration[5].

Data Synthesis: Structure-Activity Relationship (SAR)

The following table summarizes the quantitative biological data of key imidazolidin-2-one derivatives, illustrating how specific functional group modifications dictate target selectivity.

Compound IDCore Scaffold ModificationPrimary Biological TargetQuantitative EfficacyReference
Compound 18c 1-(3,4-dimethoxybenzyl)-3-(piperidin-4-yl-methyl)-imidazolidin-2-oneAcetylcholinesterase (AChE)Reversal of cognitive defects at 2 mg/kg (In vivo)[2]
Compound 50 Diaryl imidazolidin-2-one (Tertiary amine derivative)Muscarinic M3 Receptor Ki​ (M3) = 4.8 nM; Ki​ (M2) = 1141 nM[3]
Compound 3e 2,6-di(4'-nitrophenyl) piperidin-4-ylidene-imidazolidine-2,4-dioneMCF-7 Breast Cancer CellsLD50 = 20.4 μg/mL[4]
Compound 5f 2,6-bis(4-methoxyphenyl)-piperidin-4-ylidene-2-thioxoimidazolidin-4-oneCoagulation Pathway (APTT)APTT > 1000s[4]
Compound 11c 1-(3-ethoxyphenyl)-6-methyl-1-phenyl-imidazo[4,5-b]quinoxalin-2-oneBacterial/Fungal Cell WallsHighest relative antimicrobial zone of inhibition[5]

Mechanistic Pathways

G A Imidazolidin-2-one Derivatives B AChE Active Site Binding (CAS/PAS) A->B High Affinity C Inhibition of Acetylcholine Hydrolysis B->C Enzyme Blockade D Restoration of Cholinergic Transmission C->D Neuroprotection

Fig 1: Mechanism of AChE inhibition by imidazolidin-2-one derivatives.

Empirical Workflows & Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the synthesis and biological evaluation of these compounds. The causality behind reagent selection and validation steps is explicitly defined.

Protocol 5.1: Pseudo-Multicomponent Synthesis of 1,3-Disubstituted Imidazolidin-2-ones

Causality: Traditional urea synthesis relies on highly toxic phosgene. This protocol utilizes Carbonyldiimidazole (CDI) as a mild, phosgene-free carbonylating agent. CDI prevents over-polymerization and allows for the precise, thermodynamic formation of the cyclic urea ring from a diamine precursor[6].

Step-by-Step Methodology:

  • Schiff Base Formation: In a dry round-bottom flask, dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 eq) and the desired aromatic aldehyde (2.0 eq) in anhydrous methanol[6]. Stir at room temperature for 4 hours.

    • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the aldehyde spot confirms complete imine formation.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Slowly add Sodium Borohydride ( NaBH4​ , 3.0 eq) in portions to prevent violent hydrogen gas evolution. Stir for 2 hours at room temperature to yield the secondary diamine[6].

    • Validation: Quench a 100 μL aliquot with water, extract with DCM, and perform mass spectrometry (ESI-MS) to confirm the mass of the reduced diamine intermediate.

  • Cyclization: Evaporate the methanol under reduced pressure. Re-dissolve the crude diamine in anhydrous dichloromethane (DCM). Add Carbonyldiimidazole (CDI, 1.2 eq) dropwise[6]. Stir at room temperature for 12 hours.

  • Workup & Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous Na2​SO4​ . Concentrate and purify via silica gel column chromatography.

    • Self-Validation: Confirm the cyclic urea formation via 13C -NMR. A distinct chemical shift at ~163.6 ppm is the definitive marker for the C=O bond in the imidazolidin-2-one ring[6].

Workflow S1 1,2-Diamine + Aldehyde S2 Schiff Base Formation (In Situ) S1->S2 S3 Reduction (NaBH4) S2->S3 Validation: MS S4 Cyclization (Carbonyldiimidazole) S3->S4 S5 Imidazolidin-2-one Target Scaffold S4->S5 Validation: 13C-NMR

Fig 2: Pseudo-multicomponent synthetic workflow for imidazolidin-2-ones.

Protocol 5.2: In Vitro Acetylcholinesterase (AChE) Inhibitory Assay (Ellman's Method)

Causality: Ellman's assay is the gold standard for measuring AChE activity. It utilizes 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). When AChE hydrolyzes acetylthiocholine, the resulting thiocholine reacts with DTNB to form the 5-thio-2-nitrobenzoate anion, producing a quantifiable yellow color (412 nm). This provides a direct, stoichiometric, and colorimetric readout of enzyme kinetics.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve the imidazolidin-2-one derivative in DMSO (final DMSO concentration in the well must not exceed 1% to prevent enzyme denaturation).

  • Incubation: In a 96-well microplate, add 140 μL of phosphate buffer, 20 μL of the test compound at various concentrations, and 20 μL of AChE enzyme solution (0.22 U/mL). Incubate at 25°C for 15 minutes to allow pre-binding of the inhibitor to the enzyme.

    • System Control: Include a positive control well using Donepezil, and a negative control well (vehicle only) to establish baseline 100% enzyme activity.

  • Reaction Initiation: Add 10 μL of 0.01 M DTNB and 10 μL of 0.075 M acetylthiocholine iodide to initiate the reaction.

  • Kinetic Measurement: Immediately place the microplate in a spectrophotometric reader. Measure the absorbance at 412 nm continuously for 5 minutes at 1-minute intervals.

  • Data Analysis: Calculate the initial reaction velocity ( V0​ ). Determine the percentage of inhibition and plot against the log of inhibitor concentration to derive the IC50​ value using non-linear regression analysis.

Conclusion

The imidazolidin-2-one scaffold is far more than a simple structural bridge; it is a dynamic pharmacophore that dictates the pharmacokinetic and pharmacodynamic destiny of a drug. Whether acting as a rigid anchor in the active site of AChE, providing the necessary dipole for M3 receptor selectivity, or disrupting microbial cell walls, the rational design of these derivatives continues to yield highly potent therapeutic candidates. Future drug development should focus on leveraging the pseudo-multicomponent synthesis pathways to rapidly generate and screen libraries of these compounds against emerging viral and oncological targets.

References

  • Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line Source: Science Alert URL:[Link]

  • New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities Source: National Institutes of Health (NIH / PMC) URL:[Link]

  • Drug molecules containing a 2‐imidazolidinone ring Source: ResearchGate URL:[Link]

  • Novel Benzylated (Pyrrolidin-2-one)/(Imidazolidin-2-one) Derivatives as Potential Anti-Alzheimer's Agents: Synthesis and Pharmacological Investigations Source: ACS Chemical Neuroscience URL:[Link]

  • Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol Source: National Institutes of Health (NIH / PMC) URL:[Link]

Sources

Foundational

The Imidazolidin-2-one Scaffold in Medicinal Chemistry: Structural Versatility, Pharmacological Applications, and Advanced Synthetic Methodologies

Executive Summary The imidazolidin-2-one (1,3-ethyleneurea) core is a privileged heterocyclic scaffold that has become a cornerstone in modern drug discovery. Characterized by a rigid five-membered ring containing two ni...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The imidazolidin-2-one (1,3-ethyleneurea) core is a privileged heterocyclic scaffold that has become a cornerstone in modern drug discovery. Characterized by a rigid five-membered ring containing two nitrogen atoms and a hydrogen-bond accepting carbonyl group, this motif offers exceptional metabolic stability and conformational restriction. This technical guide explores the pharmacological significance of the imidazolidin-2-one scaffold, details its mechanistic interactions with biological targets, and provides field-proven, self-validating synthetic protocols for its integration into novel therapeutics.

Structural Significance and Pharmacological Profile

The acts as a highly effective bioisostere for amides and ureas. Its ability to act as both a hydrogen bond donor (when unsubstituted at N1/N3) and a strong hydrogen bond acceptor (at the C2=O position) allows it to anchor firmly within diverse protein binding pockets. Because of these favorable physicochemical properties, the scaffold is a key structural component in a plethora of FDA-approved drugs and advanced clinical candidates[1].

Table 1: Selected FDA-Approved Drugs and Candidates Featuring the Imidazolidin-2-one Scaffold
Drug / CandidateTherapeutic AreaMechanism of Action / Target
Imidapril CardiovascularAngiotensin-Converting Enzyme (ACE) Inhibitor[1]
Azlocillin AntibacterialPenicillin-binding protein inhibitor[1]
Emicerfont NeuroendocrineCRF-1 receptor antagonist[1]
Dantrolene Muscle RelaxantRyanodine receptor antagonist[2]
AB8939 Oncology (AML)Microtubule destabilizing agent (Pgp-resistant)[3]

Mechanistic Pathways & Target Interactions

The spatial geometry of the imidazolidin-2-one ring makes it an excellent template for orienting pharmacophores. A prime example is the 4[4].

In the treatment of overactive bladder and respiratory diseases, targeting the M3 receptor while avoiding the M2 subtype is crucial to prevent adverse cardiovascular side effects. The rigid imidazolidin-2-one core precisely projects the diaryl substituents into the M3 allosteric site, achieving nanomolar binding affinity ( Ki​=4.8 nM) while maintaining functional selectivity over M2 ( Ki​=1141 nM)[4].

M3_Pathway Scaffold Diaryl Imidazolidin-2-one (Antagonist) M3 Muscarinic M3 Receptor Scaffold->M3 Binds & Blocks Gq Gq Protein (Inactive) M3->Gq Prevents Activation PLC Phospholipase C (Inhibited) Gq->PLC No Signal Ca Intracellular Ca2+ Release (Blocked) PLC->Ca Decreased IP3 Effect Smooth Muscle Relaxation (Therapeutic Effect) Ca->Effect Induces

Mechanism of action for imidazolidin-2-one based M3 receptor antagonists.

Advanced Synthetic Methodologies

Historically, the synthesis of cyclic ureas relied heavily on the carbonylation of diamines using highly toxic agents like phosgene or high-pressure carbon monoxide[5]. To align with modern green chemistry and scale-up requirements, several novel, highly regioselective methodologies have been developed.

Synthetic_Workflows Start1 1,2-Diamines Reagent1 CDI / Triphosgene (Carbonylation) Start1->Reagent1 Start2 Propargylureas Reagent2 BEMP Catalyst (Hydroamidation) Start2->Reagent2 Start3 (2,2-Diethoxyethyl)ureas Reagent3 TFA Catalyst + C-Nucleophile (Cyclization/Substitution) Start3->Reagent3 Product Imidazolidin-2-one Scaffold Reagent1->Product High Yield Reagent2->Product Ambient Temp, 1 min Reagent3->Product 4-Substituted Regioselectivity

Modern catalytic pathways for the synthesis of the imidazolidin-2-one core.

Table 2: Quantitative Yield Analysis of Modern Synthetic Routes
MethodologyCatalyst / ReagentReaction TimeRegioselectivityAverage Yield
Pseudo-Multicomponent [2]Carbonyldiimidazole (CDI)2-4 hoursN/A (Symmetrical)55% - 81%
Intramolecular Cyclization [1]Trifluoroacetic Acid (TFA)64 hoursExcellent (4-substituted)70% - 91%
Hydroamidation [5]BEMP (5 mol%)1 minuteExcellent (5-exo-dig)>90%
Asymmetric 1,2-Diamination [6]L-Proline12-24 hoursEnantioselective (99% ee)Up to 90%

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity and reproducibility, the following protocols detail the causality behind each experimental choice and include built-in validation steps.

Protocol A: Synthesis of 4-Arylimidazolidin-2-ones via Acid-Catalyzed Cyclization

Reference Standard:1[1].

Causality & Design: This protocol leverages an intramolecular cyclization followed by electrophilic substitution. The concentration of the TFA catalyst is the critical variable. While excessive acid leads to a mixture of 4- and 5-substituted regioisomers, restricting TFA to stoichiometric amounts drives the thermodynamic preference entirely to the 4-substituted imidazolidin-2-one[1].

Step-by-Step Methodology:

  • Preparation: Dissolve the starting urea derivative (1.66 mmol) in 10 mL of anhydrous toluene[1]. Rationale: Toluene provides a high-boiling, non-polar medium that facilitates the removal of ethanol byproducts, driving the equilibrium forward.

  • Reagent Addition: Add the target C-nucleophile (1.66 mmol) and TFA (0.19 g, 1.66 mmol)[1].

  • Cyclization: Reflux the mixture for 64 hours[1]. Rationale: The formation of the intermediate cyclic iminium ion is the rate-limiting step, requiring sustained thermal energy.

  • Purification: Remove volatiles under vacuum. Wash the crude residue with acetone, then recrystallize from absolute ethanol[1].

  • Self-Validation Step: Confirm regioselectivity via 1H-13C HMBC NMR experiments. The presence of a cross-peak between the nucleophile's protons and the 5'-C carbon atom unequivocally validates that the 4-substituted regioisomer was successfully synthesized[1].

Protocol B: Organocatalyzed Hydroamidation of Propargylic Ureas

Reference Standard:5[5].

Causality & Design: To bypass the toxicity of transition metal catalysts, this protocol utilizes BEMP (a non-nucleophilic phosphazene base). Its extreme basicity enables the rapid deprotonation of the urea nitrogen without participating in undesired nucleophilic attacks, triggering a thermodynamically favorable non-assisted 5-exo-dig cyclization[5].

Step-by-Step Methodology:

  • Reaction Setup: To a solution of propargylic urea (0.4 mmol) in acetonitrile (4 mL), add BEMP (5 mol %) at room temperature[5].

  • Execution: Stir the mixture for exactly 1 minute[5]. Rationale: The steric hindrance and basicity of BEMP allow for ultra-fast deprotonation, ensuring exceptional space-time yields without side-product formation[5].

  • Quenching & Isolation: Quench with an aqueous buffer, extract with ethyl acetate, and purify via flash chromatography.

  • Self-Validation Step: Yields should approach quantitative levels (>90%). Utilize DFT calculations and NMR to confirm the absence of an allene intermediate, which would incorrectly indicate the formation of an imidazol-2-one rather than the desired imidazolidin-2-one[5].

Future Perspectives in Drug Development

The imidazolidin-2-one scaffold continues to drive innovation in targeted therapies. A prominent contemporary example is AB8939 , a novel microtubule destabilizing agent that recently received 3[3]. The incorporation of the imidazolidin-2-one core in AB8939 prevents the drug from being transported by P-glycoprotein, successfully overcoming multidrug resistance in refractory cancer patients[3].

Furthermore, advances in asymmetric synthesis—such as the6[6]—are enabling the rapid construction of chiral imidazolidin-2-ones with up to 99% enantiomeric excess. This expands the available chemical space for future structure-activity relationship (SAR) studies, solidifying the scaffold's role in next-generation medicinal chemistry.

References

  • The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity Source: ProQuest / Molecules URL
  • Synthesis of Imidazolidin-2-ones from trans-(R,R)
  • Source: The Journal of Organic Chemistry (ACS Publications)
  • 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA)
  • Source: Organic Letters (ACS Publications)
  • Discovery of Diaryl Imidazolidin-2-one Derivatives, a Novel Class of Muscarinic M3 Selective Antagonists (Part 1)
  • Source: Dila.gouv.

Sources

Exploratory

Unlocking a New Therapeutic Avenue: An In-depth Technical Guide to the Anticancer Potential of Novel Imidazolidin-2-one Derivatives

Foreword The landscape of oncology is one of relentless innovation, driven by the urgent need for more effective and selective therapeutic agents. Within the vast realm of medicinal chemistry, the exploration of heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword

The landscape of oncology is one of relentless innovation, driven by the urgent need for more effective and selective therapeutic agents. Within the vast realm of medicinal chemistry, the exploration of heterocyclic scaffolds has consistently yielded promising drug candidates. The imidazolidin-2-one nucleus, a five-membered cyclic urea, has emerged as a "privileged scaffold" due to its presence in numerous FDA-approved drugs and its synthetic tractability.[1][2][3] This guide provides an in-depth exploration of novel imidazolidin-2-one derivatives, charting a course from their rational design and synthesis to their preclinical evaluation as next-generation anticancer agents. We will dissect the key mechanisms of action, provide validated experimental workflows, and synthesize structure-activity relationship data to empower researchers and drug development professionals in this exciting field.

The Imidazolidin-2-one Core: A Foundation for Anticancer Drug Design

The imidazolidin-2-one scaffold is a versatile building block, offering multiple points for chemical modification. This allows for the fine-tuning of physicochemical properties and the precise spatial arrangement of pharmacophoric groups to engage with specific biological targets.[2][4] A significant body of research now demonstrates that derivatives of this core structure exhibit potent cytotoxic activity against a wide array of human cancer cell lines, including those of the breast (MCF-7), colon (HCT-116, SW620), liver (HepG-2), and lung (A549).[5][6][7][8] Their therapeutic potential stems from the ability to modulate multiple, critical oncogenic pathways, a topic we will explore in detail.

Synthetic Strategies: Building the Arsenal

The generation of diverse imidazolidin-2-one libraries is crucial for exploring the structure-activity landscape. Several robust synthetic methodologies have been established. A prevalent approach involves the cyclization of appropriately substituted diamines or urea derivatives.

For instance, a highly regioselective synthesis can be achieved through the acid-catalyzed reaction of (2,2-diethoxyethyl)ureas with various aromatic and heterocyclic C-nucleophiles.[3][9] This method is advantageous due to its simple procedure and the use of readily available starting materials.[9] Another effective strategy is the pseudo-multicomponent, one-pot protocol involving the in situ formation of a Schiff base from a diamine, followed by reduction and subsequent cyclization with a carbonylating agent like carbonyldiimidazole (CDI).[1]

The causality behind selecting a synthetic route often depends on the desired substitution pattern and the need for stereochemical control. For example, using a chiral diamine precursor allows for the synthesis of enantiomerically pure imidazolidin-2-ones, which can be critical as biological activity is often stereospecific.

Dissecting the Mechanism: How Imidazolidin-2-ones Combat Cancer

The anticancer efficacy of imidazolidin-2-one derivatives is not monolithic; rather, it arises from their ability to interfere with several core processes that drive cancer progression. These mechanisms include direct enzymatic inhibition, induction of programmed cell death (apoptosis), and disruption of the cell division cycle.[10][11]

Targeted Disruption: Kinase Inhibition

Many cancers are driven by aberrant signaling from protein kinases. Novel imidazolidin-2-ones have been engineered to act as potent inhibitors of key oncogenic kinases.

  • Receptor Tyrosine Kinases (RTKs): Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[12] Certain 2-thioxoimidazolidin-4-one derivatives have demonstrated significant inhibitory activity against VEGFR-2, thereby functioning as anti-angiogenic agents.[12] Similarly, derivatives have been developed to target the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2), which are frequently overexpressed in breast and other cancers.[6]

  • Cell Cycle Kinases: The cell cycle is tightly regulated by cyclin-dependent kinases (CDKs). Uncontrolled proliferation, a hallmark of cancer, often involves dysregulation of these kinases. A novel series of diselenide-linked imidazolone analogues has been shown to downregulate CDK2, CDK4, and CDK6, leading to cell cycle arrest.[13]

  • Checkpoint Kinases: Checkpoint kinases 1 and 2 (Chk1/Chk2) are crucial for the DNA damage response. Inhibiting these kinases in cancer cells, which often have a high level of genomic instability, can push them into apoptosis. Specific imidazolone derivatives have been designed as potent dual inhibitors of Chk1 and Chk2.[14]

DOT script for Kinase Inhibition Pathway

Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR/HER2 Ras Ras/Raf/MEK/ERK Signaling EGFR->Ras PI3K PI3K/AKT Signaling EGFR->PI3K VEGFR2 VEGFR-2 Angiogenesis Angiogenesis VEGFR2->Angiogenesis Proliferation Cell Proliferation & Survival Ras->Proliferation PI3K->Proliferation CDKs CDK2/4/6 Cycle Cell Cycle Progression CDKs->Cycle Chk Chk1/Chk2 Damage DNA Damage Repair Chk->Damage Imidazolidinone Imidazolidin-2-one Derivatives Imidazolidinone->EGFR Inhibit Imidazolidinone->VEGFR2 Inhibit Imidazolidinone->CDKs Inhibit Imidazolidinone->Chk Inhibit

Kinase Inhibition Pathway
Imidazolidin-2-one derivatives inhibit multiple oncogenic kinases.
Induction of Apoptosis: Triggering Cellular Self-Destruction

A key strategy in cancer therapy is to reactivate apoptosis, the cell's intrinsic suicide program, which is often evaded by malignant cells. Imidazolidin-2-one derivatives have been shown to induce apoptosis through several interconnected mechanisms.

  • ROS-Dependent Pathway: Some imidazolidin-4-one derivatives induce apoptosis in colorectal cancer cells by increasing the production of reactive oxygen species (ROS).[4][8] Elevated ROS levels can cause oxidative damage to cellular components and activate stress-related signaling pathways, such as the c-Jun N-terminal kinase (JNK) pathway, which in turn promotes apoptosis.[4][8]

  • Mitochondrial (Intrinsic) Pathway: The same ROS generation can trigger the mitochondrial pathway of apoptosis. This involves changing the ratio of pro-apoptotic proteins (like Bax) to anti-apoptotic proteins (like Bcl-2).[8][14] An increase in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of effector caspases (e.g., caspase-3), which execute the apoptotic program.[12][13]

  • Cell Cycle Arrest: By inhibiting CDKs, these compounds can cause cells to arrest at specific phases of the cell cycle, such as G0/G1, S, or G2/M.[6][7][15][16] Prolonged cell cycle arrest can be a trigger for apoptosis, as the cell's internal checkpoints recognize irreparable damage or a failure to progress.

DOT script for Apoptosis Induction Pathway

Apoptosis_Induction cluster_stress Cellular Stress Induction cluster_mito Mitochondrial Pathway Imidazolidinone Imidazolidin-4-one Derivative (e.g., 9r) ROS ↑ Reactive Oxygen Species (ROS) Imidazolidinone->ROS Bcl2 ↓ Bcl-2 (Anti-apoptotic) Imidazolidinone->Bcl2 JNK JNK Pathway Activation ROS->JNK Bax ↑ Bax (Pro-apoptotic) ROS->Bax Apoptosis Apoptosis JNK->Apoptosis MOMP Mitochondrial Permeabilization Bcl2->MOMP Inhibits Bax->MOMP Casp9 Caspase-9 Activation MOMP->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Casp3->Apoptosis

Apoptosis Induction Pathway
Imidazolidin-4-ones trigger apoptosis via ROS and mitochondrial pathways.

Preclinical Evaluation: A Validated Workflow

A robust and logical preclinical screening cascade is essential to identify and validate promising anticancer candidates. This workflow is designed to be self-validating, with each stage providing the rationale for advancing a compound to the next, more complex and resource-intensive stage.

DOT script for Preclinical Evaluation Workflow

Preclinical_Workflow Start Start: Novel Imidazolidin-2-one Derivative Library Primary Stage 1: Primary Screening In Vitro Cytotoxicity Start->Primary Assess broad toxicity Secondary Stage 2: Secondary Screening In Vitro Mechanistic Assays Primary->Secondary Identify potent compounds (Low IC50) CellCycle Cell Cycle Analysis (Flow Cytometry) Secondary->CellCycle Apoptosis Apoptosis Assay (Annexin V/PI) Secondary->Apoptosis Kinase Target-Specific Assays (e.g., Kinase Inhibition) Secondary->Kinase Tertiary Stage 3: Tertiary Screening In Vivo Efficacy Models CellCycle->Tertiary Elucidate mechanism of action & confirm target engagement Apoptosis->Tertiary Elucidate mechanism of action & confirm target engagement Kinase->Tertiary Elucidate mechanism of action & confirm target engagement Xenograft Subcutaneous Xenograft Model Tertiary->Xenograft End Lead Candidate for Further Development Xenograft->End Demonstrate in vivo antitumor activity

Preclinical Evaluation Workflow
A multi-stage workflow for evaluating imidazolidin-2-one derivatives.
Stage 1 Protocol: In Vitro Cytotoxicity (MTT Assay)

This initial screen identifies compounds with broad antiproliferative activity and determines their potency (IC50). The MTT assay is a colorimetric assay that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in viable cells into a purple formazan product.[17][18]

  • Step 1: Cell Seeding. Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 1 x 10⁴ cells/well. Incubate for 24 hours to allow for cell adherence. Causality: This initial incubation ensures cells are in a logarithmic growth phase and properly attached, providing a consistent baseline for the assay.

  • Step 2: Compound Treatment. Prepare serial dilutions of the imidazolidin-2-one derivatives (e.g., from 0.1 to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours. Causality: A dose-response curve is necessary to calculate the IC50, the concentration at which 50% of cell growth is inhibited. The incubation time should be sufficient for the compound to exert its effect, typically 2-3 cell cycles.

  • Step 3: MTT Addition. Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Causality: Only metabolically active, viable cells can reduce the yellow MTT to purple formazan crystals.

  • Step 4: Solubilization. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Causality: DMSO is a robust solvent that completely solubilizes the water-insoluble formazan, allowing for accurate spectrophotometric measurement.

  • Step 5: Absorbance Reading. Measure the absorbance at 570 nm using a microplate reader.

  • Step 6: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound.

Stage 2 Protocol: Apoptosis Analysis (Annexin V-FITC/PI Staining)

For compounds showing potent cytotoxicity, this assay confirms if the mechanism of cell death is apoptosis. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, conjugated to a fluorophore (FITC), is used to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic or necrotic cells.[7]

  • Step 1: Cell Treatment. Seed and treat cells with the test compound at its predetermined IC50 concentration for 24 hours.

  • Step 2: Cell Harvesting. Collect both adherent and floating cells and wash with cold PBS. Causality: It is critical to collect floating cells as they are often the apoptotic population.

  • Step 3: Staining. Resuspend cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark. Causality: Incubation in the dark prevents photobleaching of the fluorophores.

  • Step 4: Flow Cytometry. Analyze the stained cells by flow cytometry within one hour. Causality: Prompt analysis is required as the staining is not permanent and cells will progress through the death stages.

  • Step 5: Data Interpretation.

    • Annexin V(-) / PI(-) population: Live cells.

    • Annexin V(+) / PI(-) population: Early apoptotic cells.

    • Annexin V(+) / PI(+) population: Late apoptotic/necrotic cells.

    • An increase in the Annexin V(+) populations compared to the control validates an apoptotic mechanism.

Stage 3 Protocol: In Vivo Efficacy (Subcutaneous Xenograft Model)

This is a critical step to determine if the in vitro activity translates to an in vivo setting.[19] This model involves implanting human tumor cells into immunodeficient mice.[19][20]

  • Step 1: Cell Implantation. Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ HCT-116 cells) into the flank of immunodeficient mice (e.g., NOD-SCID or athymic nude mice).

  • Step 2: Tumor Growth. Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Causality: Starting treatment when tumors are established mimics a more clinically relevant scenario than treating immediately after implantation.

  • Step 3: Randomization and Treatment. Randomize mice into treatment and control groups. Administer the lead imidazolidin-2-one derivative (e.g., via intraperitoneal injection or oral gavage) daily or on a specified schedule. The control group receives the vehicle.

  • Step 4: Monitoring. Monitor tumor volume (using calipers) and body weight twice weekly. Causality: Body weight is a key indicator of systemic toxicity. Significant weight loss may necessitate dose reduction or cessation of treatment.

  • Step 5: Endpoint. At the end of the study (e.g., after 21 days or when tumors in the control group reach a maximum size), euthanize the mice, and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Step 6: Efficacy Calculation. Calculate the Tumor Growth Inhibition (TGI) percentage to quantify the compound's antitumor effect.

Data Synthesis and Structure-Activity Relationship (SAR)

Systematic analysis of cytotoxicity data allows for the elucidation of Structure-Activity Relationships (SAR), which provides crucial insights for designing more potent and selective analogues.

Derivative IDCore StructureR1 SubstitutionR2 SubstitutionCell LineIC50 (µM)Reference
3e Imidazolidine-2,4-dionePiperidinyl4'-nitrophenylMCF-720.4 (µg/mL)[21]
24 5,5-diphenylhydantoinSchiff's base4-chlorophenylMCF-74.92[6]
24 5,5-diphenylhydantoinSchiff's base4-chlorophenylHCT-11612.83[6]
5a Imidazo[4,5-b]pyrazine4-chlorophenyl4-iodophenylHCT-1164.91[5]
5a Imidazo[4,5-b]pyrazine4-chlorophenyl4-iodophenylHepG-25.02[5]
6g Diselenide-imidazoloneVariesVariesA5495.38[13]
7b Aryl imidazol-2-oneVariesVariesVarious> Docetaxel[20]
F2 Imidazolidin-4-oneAzo-nitrophenylVariesLS-174T54.4 (µg/mL)[17]

Table 1: Summary of in vitro cytotoxicity for selected imidazolidin-2-one derivatives.

From SAR studies, certain trends have emerged. For instance, in a series of 5,5-diphenylhydantoin derivatives, halogen substitutions on the phenyl ring of a Schiff's base side chain significantly enhanced cytotoxic potency.[6] Specifically, compound 24 , with a 4-chloro substitution, was the most active derivative against MCF-7, HePG-2, and HCT-116 cell lines.[6] This suggests that electron-withdrawing groups in specific positions can improve target engagement or cellular uptake. Similarly, for other series, the addition of specific aromatic and hydrophobic groups has been shown to enhance efficacy.[22]

Conclusion and Future Horizons

The imidazolidin-2-one scaffold represents a highly promising foundation for the development of novel anticancer therapeutics. The derivatives synthesized to date have demonstrated significant cytotoxic activity across a range of cancer types by modulating key oncogenic pathways, including kinase signaling and apoptosis. The true potential lies in their tunability, which allows for the rational design of multi-targeted agents or highly selective inhibitors.

Future research should focus on optimizing the pharmacokinetic properties of lead compounds to improve their in vivo efficacy and safety profiles. Furthermore, exploring their potential in combination therapies and investigating their efficacy against drug-resistant cancer models will be crucial steps in translating these promising molecules from the laboratory to the clinic. The comprehensive, validated workflow presented in this guide provides a robust framework for advancing this important class of compounds.

References

  • Mostafa, A. A., Al-Rahmah, A. N., Kumar, R. S., Manilal, A., & Idhayadhulla, A. (Year Not Specified). Biological Evaluation of Some Imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one Derivatives as Anticoagulant Agents and Inhibition of MCF-7 Breast Cancer Cell Line. Science Alert. Available from: [Link]

  • Alrammahi, F. A. (2020). IMIDAZOLIDIN DERIVATIVE A NOVEL ANTI COLORECTAL CANCER AGENT. Biochemical and Cellular Archives. Available from: [Link]

  • Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available from: [Link]

  • Al-Harbi, R. A. K., Al-Masoudi, N. A., & El-Sayed, N. N. E. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Journal of Taibah University for Science. Available from: [Link]

  • Al-Harbi, R. A. K., Al-Masoudi, N. A., & El-Sayed, N. N. E. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Journal of Taibah University for Science. Available from: [Link]

  • (2024). Synthesis of imidazolidinone derivative. ResearchGate. Available from: [Link]

  • Al-Warhi, T., Al-Mahbashi, H. M., Al-Salahi, R., et al. (2025). Synthesis, Antitumor Activities, and Apoptosis-Inducing Activities of Schiff's Bases Incorporating Imidazolidine-2,4-dione Scaffold: Molecular Docking Studies and Enzymatic Inhibition Activities. Molecules. Available from: [Link]

  • (n.d.). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. ResearchGate. Available from: [Link]

  • (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ResearchGate. Available from: [Link]

  • Martínez, J., Juaristi, E., & Escalante, J. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. Available from: [Link]

  • da Silva Júnior, A. A., da Rocha Pitta, M. G., de Oliveira Chagas, M. B., et al. (2021). Imidazolidine Derivatives in Cancer Research: What is known? Bentham Science. Available from: [Link]

  • da Silva Júnior, A. A., da Rocha Pitta, M. G., de Oliveira Chagas, M. B., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known? Anticancer Agents in Medicinal Chemistry. Available from: [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., Gomaa, H. A. M., & El-Kerdawy, A. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. Available from: [Link]

  • Al-Ghorbani, M., Zoghra, A., Shater, A. M., et al. (2026). Targeting cell cycle and apoptotic pathways with newly synthesized diselenide-linked imidazolone analogues with strong CDK6-targeting potential. RSC Advances. Available from: [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., Gomaa, H. A. M., & El-Kerdawy, A. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. Available from: [Link]

  • (2020). Design, synthesis, and cytotoxicity screening of new synthesized imidazolidine‐2‐thiones as VEGFR‐2 enzyme inhibitors. ResearchGate. Available from: [Link]

  • Chen, Y., Lu, Y., Wang, Z., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Pharmaceuticals. Available from: [Link]

  • (n.d.). Some known drugs possessing imidazolidin-2-one moiety. ResearchGate. Available from: [Link]

  • El-Naggar, M., Abdu-Allah, H. H. M., Gomaa, H. A. M., & El-Kerdawy, A. M. (2024). In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug. Future Medicinal Chemistry. Available from: [Link]

  • Ouf, E. A., El-Gazzar, M. G., & El-Gohary, N. M. (2024). Novel imidazolone derivatives as potential dual inhibitors of checkpoint kinases 1 and 2: Design, synthesis, cytotoxicity evaluation, and mechanistic insights. Bioorganic Chemistry. Available from: [Link]

  • (n.d.). AN OVERVIEW OF HETEROCYCLIC COMPOUND 2,4-IMIDAZOLIDINEDIONE. RJPN. Available from: [Link]

  • (n.d.). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. World Journal of Pharmaceutical Research. Available from: [Link]

  • Jiheel, M. M., Al-Rekaabi, A., Alqurashy, N., & Al-Deresawi, M. (2022). The Effect of 2-Thioxo Imidazolidin-4-Ones (2-Thiohydantion) on Anticancer Activity: An in Vitro Study. ResearchGate. Available from: [Link]

  • Gazizov, A. S., Smolobochkin, A. V., Kuznetsova, E. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. Available from: [Link]

  • Al-Salahi, R., Abuelizz, H. A., & Marzouk, M. (2021). Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. Molecules. Available from: [Link]

  • Xue, N., Yang, X., Wu, R., et al. (2008). Synthesis and biological evaluation of imidazol-2-one derivatives as potential antitumor agents. Bioorganic & Medicinal Chemistry. Available from: [Link]

  • Blatt, N. L., Mingaleeva, R. N., Khaiboullina, S. F., et al. (2018). In vivo screening models of anticancer drugs. ResearchGate. Available from: [Link]

Sources

Foundational

1-(2-Chloroacetyl)imidazolidin-2-one: A Versatile Bifunctional Precursor for Advanced Heterocyclic Synthesis

As a Senior Application Scientist, I frequently encounter the challenge of designing modular, scalable synthetic routes for complex pharmacophores. The compound 1-(2-Chloroacetyl)imidazolidin-2-one (CAS: 57013-09-9) repr...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of designing modular, scalable synthetic routes for complex pharmacophores. The compound 1-(2-Chloroacetyl)imidazolidin-2-one (CAS: 57013-09-9) represents a masterclass in bifunctional reagent design. By combining the robust, hydrogen-bonding capability of a cyclic urea with the exquisite electrophilicity of an α-chloroamide, this molecule serves as an indispensable building block in modern medicinal chemistry [1].

This technical guide explores the physicochemical properties, synthetic preparation, and downstream applications of this precursor, providing field-proven, self-validating protocols for researchers and drug development professionals.

Physicochemical Profile & Reactivity Dynamics

The utility of 1-(2-Chloroacetyl)imidazolidin-2-one stems directly from its structural dichotomy. The imidazolidin-2-one ring provides a rigid, polar scaffold that enhances the pharmacokinetic properties (e.g., aqueous solubility, metabolic stability) of downstream drug candidates. Conversely, the N1-acylated chloroacetyl group acts as a highly reactive electrophilic center.

Causality of Reactivity: The adjacent carbonyl group inductively withdraws electron density from the α-carbon, significantly enhancing its electrophilicity. During a nucleophilic attack, the carbonyl group stabilizes the SN​2 transition state via orbital overlap, making the chloride ion an exceptionally labile leaving group. This allows for rapid substitution under mild conditions, minimizing the degradation of sensitive functional groups in complex substrates [2].

Table 1: Key Physicochemical Properties
PropertyValue
CAS Number 57013-09-9
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.58 g/mol
Physical Form Solid / Powder
Primary Reactive Site α-Carbon (Electrophilic SN​2 center)
Secondary Reactive Site Imidazolidin-2-one ring (H-bond acceptor/donor)

Primary Synthesis of the Precursor

The precursor is synthesized via the N-acylation of imidazolidin-2-one with chloroacetyl chloride. The following protocol is engineered to be self-validating, ensuring high yield and purity.

Protocol 1: N-Acylation of Imidazolidin-2-one

Objective: High-yield synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one. Causality & IPCs: Triethylamine (TEA) is employed as an acid scavenger. If TEA is omitted, the liberated HCl will protonate the starting material, quenching its nucleophilicity and halting the reaction. Strict thermal control (0 °C) is mandatory to suppress di-acylation and manage the highly exothermic nature of acyl chloride reactions.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged 250 mL round-bottom flask, dissolve imidazolidin-2-one (1.0 eq, 50 mmol) in anhydrous dichloromethane (DCM, 100 mL).

  • Base Addition: Add triethylamine (1.2 eq, 60 mmol) to the solution. Stir for 10 minutes at room temperature to ensure homogeneity.

  • Thermal Control: Submerge the flask in an ice-water bath to achieve an internal temperature of 0 °C.

  • Acylation: Dissolve chloroacetyl chloride (1.1 eq, 55 mmol) in 20 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 30 minutes using an addition funnel.

  • Propagation & IPC (In-Process Control): Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

    • Self-Validation: Spot the reaction mixture on a silica TLC plate (Eluent: 5% MeOH in DCM). The reaction is validated as complete when the starting material spot disappears, replaced by a single new UV-active spot at a higher Rf​ value.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer, wash with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Recrystallize the crude residue from ethyl acetate/hexane to afford the pure precursor as a white solid.

Core Workflows in Heterocyclic Functionalization

The primary application of this precursor is the generation of N-acyl cyclic urea derivatives, which are critical in developing antimicrotubule agents, antileishmanial compounds, and PI3Kα inhibitors [3].

Protocol 2: Nucleophilic Substitution ( SN​2 ) with Secondary Amines

Objective: Synthesis of α-tertiary amine N-acyl cyclic urea derivatives. Causality & IPCs: Using a polar aprotic solvent (Acetonitrile) leaves the nucleophile unsolvated, maximizing its reactivity. Potassium carbonate (K₂CO₃) acts as a heterogeneous base to neutralize generated HCl, driving the reaction forward without participating in side reactions.

Step-by-Step Methodology:

  • Preparation: In a 100 mL round-bottom flask, dissolve 1-(2-Chloroacetyl)imidazolidin-2-one (1.0 eq, 10 mmol) in anhydrous Acetonitrile (MeCN, 40 mL).

  • Base Addition: Add finely powdered anhydrous K₂CO₃ (2.0 eq, 20 mmol).

  • Nucleophile Addition: Add the secondary amine (e.g., morpholine, 1.2 eq, 12 mmol) dropwise.

  • Thermal Activation: Attach a reflux condenser and heat the mixture to 60 °C for 4 hours.

  • Propagation & IPC:

    • Self-Validation: Analyze an aliquot via LC-MS. The reaction is validated as complete when the precursor peak (m/z 162.5 [M+H]⁺) is entirely consumed and replaced by the product peak (e.g., m/z 214.1 [M+H]⁺ for the morpholine derivative).

  • Workup: Cool to room temperature and filter the mixture through a Celite pad to remove K₂CO₃ salts. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue via flash column chromatography (Silica gel, gradient elution: DCM to 5% MeOH/DCM) to isolate the pure α-tertiary amine derivative.

Table 2: Representative Yields for Nucleophilic Substitution ( SN​2 )
Nucleophile TypeReagent ExampleReaction ConditionsTypical Yield (%)IPC Mass (m/z) [M+H]⁺
Secondary AminePiperidineK₂CO₃, MeCN, 60 °C, 4h82 - 86%212.1
Secondary AmineMorpholineK₂CO₃, MeCN, 60 °C, 4h80 - 85%214.1
ThiolThiophenolK₂CO₃, DMF, RT, 2h88 - 92%237.1
Primary AmineBenzylamineK₂CO₃, MeCN, 60 °C, 6h65 - 75%234.1

Visualizations of Reaction Pathways

Workflow A Imidazolidin-2-one C 1-(2-Chloroacetyl) imidazolidin-2-one (Key Precursor) A->C TEA, DCM 0°C to RT B Chloroacetyl Chloride B->C D α-Amino Derivatives (via 2° Amines) C->D SN2 Alkylation (K2CO3, MeCN) E Thioether Derivatives (via Thiols) C->E SN2 Alkylation (K2CO3, MeCN) F Complex Heterocycles (Scaffold Hopping) C->F Cyclization Pathways

Synthetic workflow and divergent functionalization of 1-(2-Chloroacetyl)imidazolidin-2-one.

Mechanism Nuc Nucleophile (e.g., R2NH, RS⁻) TS [Nu ··· C ··· Cl]‡ Transition State Nuc->TS Backside Attack (180°) Elec α-Carbon of Precursor (Electrophilic Center) Elec->TS C-Cl Bond Polarization Prod N-Acyl Cyclic Urea Derivative TS->Prod C-Nu Bond Formation LG Chloride Ion (Cl⁻) Leaving Group TS->LG C-Cl Bond Cleavage

Mechanistic pathway of SN2 substitution at the α-carbon of the precursor.

References

  • Synthesis and characterization of novel N-acyl cyclic urea derivatives ResearchGate URL: [Link]

  • Preparation and biological evaluation of new antimicrotubule agents: Modification of the imidazolidin-2-one moiety of phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonates ResearchGate URL: [Link]

Protocols & Analytical Methods

Method

Application Note: Controlled Mono-Acylation of Imidazolidin-2-one with Chloroacetyl Chloride

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Scope: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the synthesis of 1-(chloro...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Scope: Mechanistic rationale, condition optimization, and self-validating experimental protocols for the synthesis of 1-(chloroacetyl)imidazolidin-2-one.

Introduction & Mechanistic Rationale

The N-acylation of cyclic ureas is a fundamental transformation in medicinal chemistry. Imidazolidin-2-one derivatives, particularly N-acyl variants, serve as critical building blocks for broad-spectrum antibiotics (e.g., azlocillin and mezlocillin), antileishmanial agents, and novel immunosuppressants[1],[2].

Reacting imidazolidin-2-one with chloroacetyl chloride introduces a highly reactive α-chloroamide handle, which can undergo subsequent nucleophilic substitution to generate complex α-tertiary amine derivatives[1],[3]. However, the acylation of cyclic ureas presents unique chemoselective and thermodynamic challenges.

The Causality of Chemoselectivity Imidazolidin-2-one possesses two secondary nitrogen atoms. These nitrogens exhibit reduced nucleophilicity compared to standard aliphatic amines due to the delocalization of their lone pairs into the adjacent carbonyl π -system. Chloroacetyl chloride is a bifunctional electrophile containing both a hard electrophilic center (the acyl carbon) and a soft electrophilic center (the α -chloro carbon). According to Hard-Soft Acid-Base (HSAB) principles, the relatively hard urea nitrogen preferentially attacks the hard acyl carbon, driving chemoselective N-acylation rather than N-alkylation[3].

The reaction proceeds via a tetrahedral intermediate. Upon collapse of this intermediate, chloride is expelled, generating a protonated N-acyl urea. If the generated HCl is not immediately scavenged, it will protonate the remaining imidazolidin-2-one, halting the reaction and degrading the yield[4]. Furthermore, because the starting material is symmetric, strict stoichiometric and thermal controls are required to prevent over-reaction into 1,3-bis(chloroacetyl)imidazolidin-2-one[5].

Mechanism Nuc Imidazolidin-2-one (Nucleophile) Tetrahedral Tetrahedral Intermediate (Unstable) Nuc->Tetrahedral Nucleophilic Attack Electrophile Chloroacetyl Chloride (Electrophile) Electrophile->Tetrahedral Carbonyl Activation Protonated Protonated N-Acyl Urea + Cl⁻ Tetrahedral->Protonated Chloride Expulsion Product 1-(Chloroacetyl)imidazolidin-2-one (Target Product) Protonated->Product Deprotonation Base Base (TEA / DBU) Proton Scavenging Base->Product Drives Equilibrium

Figure 1: Mechanistic pathway of imidazolidin-2-one acylation via nucleophilic acyl substitution.

Experimental Design & Optimization

To design a self-validating and high-yielding protocol, several variables must be optimized:

  • Base Selection: An auxiliary base is mandatory. Triethylamine (TEA) is the industry standard, but 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to significantly accelerate amidation rates and improve yields in sluggish systems due to its superior proton-scavenging kinetics[3],[4]. Alternatively, inorganic bases like K₂CO₃ can be used if the substrate is sensitive to organic bases[1].

  • Solvent Matrix: Aprotic solvents (DCM, THF, or Toluene) are required to prevent the competitive hydrolysis of chloroacetyl chloride. THF is highly recommended when using DBU to maintain the solubility of the intermediate complexes[4].

  • Thermal Control: The formation of the amide bond is highly exothermic. Initiating the reaction at 0 °C suppresses the kinetic formation of the di-acylated byproduct and prevents thermal degradation of the acyl chloride[5],[3].

Quantitative Data: Condition Optimization

The following table synthesizes quantitative optimization data for the N-acylation of cyclic ureas and related amines with chloroacetyl chloride, demonstrating the critical impact of base and solvent selection.

EntryBase (Equivalents)SolventTemp ProfileTimeYield (%)Ref
1NoneTolueneReflux12 h< 45%[1]
2K₂CO₃ (2.0 eq)DMF25 °C6 h78%[1]
3TEA (1.5 eq)DCM0 °C 25 °C4 h85%[3]
4DBU (1.2 eq)THF0 °C 25 °C3 h92%[4]
Step-by-Step Methodologies

The following protocols are designed as self-validating systems . Visual cues (e.g., precipitation) and analytical checkpoints (TLC) are embedded to ensure the chemist can verify the reaction's progress in real-time.

Workflow Step1 1. Dissolution Imidazolidin-2-one in DCM/THF Step2 2. Base Addition TEA or DBU (1.2 - 1.5 eq) Step1->Step2 Step3 3. Thermal Control Cool to 0 °C Step2->Step3 Step4 4. Acylation Dropwise addition of Chloroacetyl Chloride Step3->Step4 Step5 5. Propagation Stir at RT (2-6 h) Step4->Step5 Step6 6. Isolation Aqueous Quench & Extraction Step5->Step6

Figure 2: Step-by-step experimental workflow for the controlled mono-acylation of cyclic ureas.

Protocol A: Standard TEA-Mediated Acylation in DCM

Best for general laboratory synthesis and easy scale-up.

  • System Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert argon or nitrogen atmosphere.

  • Dissolution: Charge the flask with imidazolidin-2-one (10.0 mmol) and anhydrous Dichloromethane (DCM, 30 mL). Stir until a homogenous solution is achieved.

  • Base Addition: Inject Triethylamine (TEA, 15.0 mmol, 1.5 eq) in one portion.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the internal temperature to reach 0 °C (approx. 10 minutes).

  • Electrophile Addition (Critical Step): Dissolve chloroacetyl chloride (10.5 mmol, 1.05 eq) in 5 mL of anhydrous DCM. Transfer this to the dropping funnel and add it dropwise to the reaction mixture over 20 minutes.

    • Self-Validation Check: As the addition proceeds, a dense white precipitate (triethylamine hydrochloride) will form. This is a positive visual indicator that the acylation and subsequent HCl scavenging are occurring successfully[3].

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • In-Process Control: Monitor the reaction via TLC (Eluent: Hexane/EtOAc 7:3). The reaction is complete when the starting material spot disappears.

  • Quench & Workup: Quench the reaction by adding 20 mL of cold distilled water. Transfer to a separatory funnel. Extract the aqueous layer with DCM (2 × 15 mL). Wash the combined organic layers with saturated NaHCO₃ (20 mL) to remove residual acid, followed by brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 1-(chloroacetyl)imidazolidin-2-one. Recrystallize from ethanol if high analytical purity is required[4].

Protocol B: DBU-Catalyzed Acylation in THF

Best for maximizing yield and reducing reaction time.

  • Preparation: In a 50 mL round-bottom flask, dissolve imidazolidin-2-one (6.0 mmol) in anhydrous Tetrahydrofuran (THF, 15 mL)[4].

  • Base Addition: Add DBU (7.2 mmol, 1.2 eq) to the solution. The use of DBU enhances the nucleophilicity of the system and provides rapid proton scavenging[3],[4].

  • Cooling: Cool the reaction mixture in an ice-salt bath to 0 °C and stir mechanically for 15 minutes[3].

  • Acylation: Add chloroacetyl chloride (6.3 mmol, 1.05 eq) dropwise at a rate that ensures the internal temperature does not rise above 5 °C[4].

  • Propagation: Stir the reaction mixture at room temperature for 3 hours.

  • Isolation: Pour the reaction mixture into 50 mL of crushed ice/water. Because the product has limited solubility in cold aqueous mixtures, it will often precipitate directly.

    • Self-Validation Check: Filter the resulting solid and wash thoroughly with cold water to remove the water-soluble DBU-hydrochloride salt. If the product does not precipitate, extract with Ethyl Acetate (3 × 20 mL)[3].

References
  • Synthesis and characterization of novel N-acyl cyclic urea derivatives Source: ResearchGate URL:[Link]

  • Synthesis and Antileishmanil Activity of New Imidazolidin-2-one Derivatives Source: ResearchGate URL:[Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies Source: PMC (NIH) URL:[Link]

  • A facile amidation of chloroacetyl chloride using DBU Source: International Journal of ChemTech Research (Sphinx Knowledge House) URL:[Link]

Sources

Application

Experimental procedure for N-acylation of imidazolidin-2-one

An Application Note and In-depth Protocol for the N-Acylation of Imidazolidin-2-one Abstract This technical guide provides a comprehensive experimental protocol for the N-acylation of imidazolidin-2-one, a pivotal chemic...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and In-depth Protocol for the N-Acylation of Imidazolidin-2-one

Abstract

This technical guide provides a comprehensive experimental protocol for the N-acylation of imidazolidin-2-one, a pivotal chemical transformation for accessing a class of compounds with significant utility in medicinal chemistry and organic synthesis. The document details the underlying mechanistic principles, offers a validated, step-by-step laboratory procedure, and discusses key strategic considerations for reaction optimization. It is intended for researchers, scientists, and drug development professionals seeking a robust and reproducible method for synthesizing N-acylated imidazolidin-2-one derivatives.

Introduction: The Strategic Importance of N-Acylated Imidazolidin-2-ones

Imidazolidin-2-one is a heterocyclic scaffold of considerable interest, forming the core of numerous biologically active molecules and pharmaceuticals.[1][2] Its derivatives are recognized for a wide spectrum of therapeutic applications, including roles as anticonvulsants, anti-inflammatories, and anticancer agents.[3] The N-acylation of the imidazolidin-2-one ring is a fundamental and powerful strategy for introducing molecular diversity. This modification allows for the precise tuning of a compound's steric and electronic properties, which in turn can modulate its pharmacological activity, selectivity, and pharmacokinetic profile.

General synthetic routes to 1-acylimidazolidin-2-ones involve the reaction of imidazolidin-2-one with an activated carboxylic acid derivative, most commonly an acyl chloride or anhydride, typically in the presence of a base.[4] While effective, these methods can have limitations such as harsh reaction conditions or the instability of the acylating agent.[4] This guide presents a standard, reliable protocol using a common acyl chloride, addressing practical considerations to ensure high yield and purity.

Mechanistic Rationale and Key Experimental Considerations

The N-acylation of imidazolidin-2-one proceeds via a nucleophilic acyl substitution mechanism. The core steps are:

  • Deprotonation: A base abstracts the acidic proton from the nitrogen atom of the imidazolidin-2-one ring, generating a more nucleophilic conjugate base (an amidate anion).

  • Nucleophilic Attack: The resulting anion attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride), forming a tetrahedral intermediate.

  • Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride ion) to yield the final N-acylated product.

Causality Behind Experimental Choices:
  • Choice of Base: The selection of a base is critical. A non-nucleophilic organic base like triethylamine (Et₃N) or pyridine is often preferred. These bases are strong enough to deprotonate the imidazolidin-2-one but are sterically hindered, which minimizes their competition as nucleophiles for the acylating agent.[5] In some cases, stronger bases like sodium hydride (NaH) are used to achieve complete deprotonation, though this requires strictly anhydrous conditions.[4]

  • Acylating Agent: Acyl chlorides and anhydrides are highly reactive electrophiles, making them effective for this transformation.[6][7] N-acylbenzotriazoles have also been reported as stable and efficient acylation agents that can be advantageous when the corresponding acid chlorides are unstable.[4]

  • Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) are ideal.[8] They effectively dissolve the reactants without participating in the reaction (e.g., by acting as a competing nucleophile).

  • Temperature Control: The initial addition of the highly reactive acyl chloride is typically performed at a reduced temperature (e.g., 0 °C) to control the reaction exotherm and minimize potential side reactions. The reaction is then often allowed to warm to room temperature to ensure it proceeds to completion.[8]

Detailed Experimental Protocol: Synthesis of 1-Benzoyl-imidazolidin-2-one

This section provides a step-by-step procedure for the N-acylation of imidazolidin-2-one with benzoyl chloride, a representative and commonly performed example.

Materials & Reagents
ReagentFormulaMW ( g/mol )Quantity (for 10 mmol scale)Equivalents
Imidazolidin-2-oneC₃H₆N₂O86.090.861 g1.0
Benzoyl ChlorideC₇H₅ClO140.571.32 mL (1.55 g)1.1
Triethylamine (Et₃N)C₆H₁₅N101.191.67 mL (1.21 g)1.2
Dichloromethane (DCM)CH₂Cl₂84.93~50 mL-
Saturated NaHCO₃ (aq)--~20 mL-
Brine (Saturated NaCl)--~20 mL-
Anhydrous MgSO₄MgSO₄120.37As needed-
Experimental Workflow Diagram

Caption: Workflow for the N-acylation of imidazolidin-2-one.

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add imidazolidin-2-one (0.861 g, 10.0 mmol). Add anhydrous dichloromethane (40 mL) and stir to dissolve.

  • Base Addition: Place the flask under an inert atmosphere (e.g., nitrogen or argon). Add triethylamine (1.67 mL, 12.0 mmol). Cool the resulting solution to 0 °C in an ice-water bath.

  • Acylating Agent Addition: Add benzoyl chloride (1.32 mL, 11.0 mmol) dropwise to the stirred solution over 10 minutes using a syringe or dropping funnel. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3 hours.

  • Reaction Monitoring: The reaction's progress can be monitored by Thin-Layer Chromatography (TLC) on silica gel plates, using an eluent such as 50% ethyl acetate in hexanes. The product spot should be less polar than the starting imidazolidin-2-one.

  • Aqueous Work-up: Upon completion, quench the reaction by adding 20 mL of deionized water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer sequentially with 20 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution (to remove HCl and unreacted benzoyl chloride) and then with 20 mL of brine.

  • Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the pure 1-benzoylimidazolidin-2-one.

Product Characterization

The identity and purity of the synthesized N-acylated product should be confirmed by standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: Will confirm the covalent attachment of the acyl group and the overall structure. The disappearance of the N-H proton signal from the starting material is a key indicator.

  • Infrared (IR) Spectroscopy: The product will show a characteristic amide carbonyl (C=O) stretch, typically around 1680-1700 cm⁻¹, in addition to the urea carbonyl stretch.

  • Mass Spectrometry (MS): Will provide the exact mass of the product, confirming the successful acylation. For 1-benzoylimidazolidin-2-one, the expected [M+H]⁺ would be m/z 191.08.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.

  • Fume Hood: All operations should be conducted in a well-ventilated chemical fume hood.

  • Reagent Hazards:

    • Acyl chlorides are corrosive, lachrymatory, and react violently with water. Handle with extreme care.[7]

    • Triethylamine is flammable and corrosive.

    • Dichloromethane is a volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

References

  • A Newer Method of the N-Acylation of Some Lactams via N-Trimethylsilyl Lactams. Agricultural and Biological Chemistry, [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI, [Link]

  • Imidazolidinone synthesis. Organic Chemistry Portal, [Link]

  • A novel and efficient reaction of imidazolidin-2-one and n-acylbenzotriazoles. Taylor & Francis Online, [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. SpringerLink, [Link]

  • Synthesis of C. N-acetyl-imidazolid-2-one. PrepChem.com, [Link]

  • Recent advances in the synthesis of highly substituted imidazolidines. Royal Society of Chemistry, [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications, [Link]

  • Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts.
  • Ni-Catalyzed Enantioselective C-Acylation of α-Substituted Lactams. PMC, [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. PubMed, [Link]

  • A review on various aspects of N-acylation reaction. Scholars Research Library, [Link]

  • N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity. PubMed, [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. ResearchGate, [Link]

  • A Convenient and Practical Method For N-Acylation of 2-Oxazolidinone. Scribd, [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. ResearchGate, [Link]

  • Acylation – Knowledge and References. Taylor & Francis, [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate, [Link]

Sources

Method

Application Notes and Protocols for the Use of 1-(2-Chloroacetyl)imidazolidin-2-one as a Synthetic Intermediate

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 1-(2-Chloroacetyl)imidazolidin-2-one as a versatile intermediate in organic sy...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the practical use of 1-(2-Chloroacetyl)imidazolidin-2-one as a versatile intermediate in organic synthesis. This document outlines the fundamental reactivity, key applications, detailed experimental protocols, and safety considerations associated with this valuable chemical building block.

Introduction: The Synthetic Utility of 1-(2-Chloroacetyl)imidazolidin-2-one

1-(2-Chloroacetyl)imidazolidin-2-one is a bifunctional molecule featuring a reactive chloroacetyl group attached to a cyclic urea (imidazolidin-2-one) scaffold.[1] The imidazolidin-2-one moiety is a common structural motif found in a variety of pharmaceuticals and biologically active compounds.[2][3] The primary utility of this intermediate lies in the electrophilic nature of the carbon atom bearing the chlorine, making it an excellent substrate for nucleophilic substitution reactions. This allows for the facile introduction of the N-acyl-imidazolidin-2-one fragment into a wide range of molecules, particularly through the formation of new carbon-nitrogen bonds with amine nucleophiles.

The chloroacetyl group serves as a versatile handle for constructing more complex molecular architectures. The resulting amide linkage is a stable and common functional group in many drug molecules. The imidazolidin-2-one ring itself can influence the physicochemical properties of the final compound, such as solubility and hydrogen bonding capacity, which are critical for drug-receptor interactions and pharmacokinetic profiles.

Core Application: Acylation of Amines

A primary and highly valuable application of 1-(2-Chloroacetyl)imidazolidin-2-one is the acylation of primary and secondary amines. This reaction provides a straightforward method for the synthesis of N-substituted 2-(imidazolidin-2-on-1-yl)acetamides. These products can be key intermediates in the synthesis of a variety of target molecules, including those with potential therapeutic applications.

General Reaction Scheme

The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroacetyl group. Although the adjacent chlorine atom is also on an electrophilic carbon, the carbonyl carbon is rendered more electrophilic by the adjacent electron-withdrawing oxygen atom and the resonance stabilization of the resulting tetrahedral intermediate. Following the nucleophilic attack, the carbonyl reforms with the expulsion of the chloride ion as a leaving group. However, a more common pathway in such acylations is the direct substitution of the chloride ion by the amine in an SN2 fashion, followed by deprotonation.

dot

Caption: General workflow for the acylation of amines.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one and its subsequent use in a representative acylation reaction.

Protocol 1: Synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one

This protocol describes the synthesis of the title compound from commercially available imidazolidin-2-one and chloroacetyl chloride.

Materials:

  • Imidazolidin-2-one

  • Chloroacetyl chloride

  • Triethylamine (Et₃N) or other suitable non-nucleophilic base

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve imidazolidin-2-one (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane.

  • Addition of Acylating Agent: Cool the solution to 0 °C in an ice bath. Slowly add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution. Caution: Chloroacetyl chloride is corrosive and lachrymatory. Handle in a well-ventilated fume hood.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Separate the organic layer.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford 1-(2-Chloroacetyl)imidazolidin-2-one as a solid.

Characterization Data (Representative):

ParameterValue
Molecular Formula C₅H₇ClN₂O₂
Molecular Weight 162.58 g/mol [4]
Appearance White to off-white solid
Storage Store at 2-8°C under an inert atmosphere[4]

Note: Actual yields and specific characterization data may vary depending on the reaction scale and purification method.

Protocol 2: Synthesis of N-benzyl-2-(imidazolidin-2-on-1-yl)acetamide

This protocol details the reaction of 1-(2-Chloroacetyl)imidazolidin-2-one with benzylamine as a model primary amine.

Materials:

  • 1-(2-Chloroacetyl)imidazolidin-2-one

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or other suitable inorganic base

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: To a solution of 1-(2-Chloroacetyl)imidazolidin-2-one (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) and benzylamine (1.1 eq).

  • Reaction: Stir the reaction mixture at room temperature for 8-16 hours. Monitor the reaction by TLC.

  • Workup: After the reaction is complete, filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Concentration: Concentrate the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield N-benzyl-2-(imidazolidin-2-on-1-yl)acetamide.

dot

Protocol_Workflow cluster_synthesis Protocol 1: Synthesis of Intermediate cluster_acylation Protocol 2: Acylation of Benzylamine S1 Dissolve Imidazolidin-2-one & Et₃N in DCM S2 Cool to 0°C and add Chloroacetyl Chloride S1->S2 S3 Stir at RT for 12-24h S2->S3 S4 Workup (Quench, Extract, Wash) S3->S4 S5 Dry and Concentrate S4->S5 S6 Purify (Recrystallization/Chromatography) S5->S6 A1 Combine Intermediate, Benzylamine, & K₂CO₃ in ACN S6->A1 Use as starting material A2 Stir at RT for 8-16h A1->A2 A3 Filter and Concentrate A2->A3 A4 Workup (Extract, Wash) A3->A4 A5 Dry and Concentrate A4->A5 A6 Purify (Column Chromatography) A5->A6

Caption: Experimental workflow for synthesis and application.

Application in the Synthesis of Piperazine-Containing Scaffolds

While not a direct precursor to the piperazine ring itself in many complex syntheses like that of Cariprazine[5][6][7], 1-(2-Chloroacetyl)imidazolidin-2-one can be utilized to introduce an N-acyl-imidazolidin-2-one moiety onto a pre-existing piperazine ring. Piperazine and its derivatives are privileged structures in medicinal chemistry, found in numerous approved drugs.[8][9]

The reaction of 1-(2-Chloroacetyl)imidazolidin-2-one with a monosubstituted piperazine would proceed similarly to the protocol described for benzylamine, resulting in the formation of a new amide bond at the unsubstituted nitrogen of the piperazine. This provides a modular approach to synthesizing libraries of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

As a Senior Application Scientist, it is imperative to emphasize the importance of safe laboratory practices.

  • Hazard Identification: 1-(2-Chloroacetyl)imidazolidin-2-one is an irritant. It may cause skin, eye, and respiratory irritation.[10]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound and its precursors.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1-(2-Chloroacetyl)imidazolidin-2-one is a valuable and versatile intermediate for organic synthesis, particularly for the acylation of amines. Its utility lies in the reliable and straightforward introduction of the N-acyl-imidazolidin-2-one functionality, a common feature in medicinally relevant compounds. The protocols provided herein offer a solid foundation for the synthesis and application of this intermediate. By understanding its reactivity and adhering to proper safety protocols, researchers can effectively leverage 1-(2-Chloroacetyl)imidazolidin-2-one in the development of novel chemical entities.

References

  • Synthesis method of cariprazine key intermediate 1-(2,3-dichlorophenyl)piperazine hydrochloride.
  • 1-(2,3-Dichlorophenyl)piperazine (CAS No: 41202-77-1)
  • Industrial process for the preparation of cariprazine.
  • Preparation method of cariprazine and intermediate thereof.
  • 1-(2-Chloroacetyl)imidazolidin-2-one | 57013-09-9. Merck.
  • The synthesis of the key intermediate of cariprazine a Retrosynthetic...
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions (RSC Publishing).
  • Preparation method of 1-(2,3-dichlorophenyl) piperazine hydrochloride.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz
  • An efficient synthesis of neuroleptic drugs under microwave irradiation. Journal of Chemical and Pharmaceutical Research. (2010).
  • 1H and 13C NMR spectra of compound 2a:. Rsc.org.
  • A very efficient and convenient route for synthesis of imidazol-1-yl-acetic acid. Sciforum.
  • 1-(2-chloroacetyl)imidazolidin-2-one | 57013-09-9. MilliporeSigma.
  • Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives
  • 1-(2-Chloroacetyl)imidazolidin-2-one | 57013-09-9.
  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. (2019).
  • Combining NMR and IR. YouTube. (2018).
  • 1-(2-Chloro-acetyl)-imidazolidin-2-one | SCBT. Santa Cruz Biotechnology.
  • Spectroscopic analysis of imidazolidines. Part II: H-1 NMR spectroscopy and conformational analysis of 1,2 and 1,3-diarylimidazolidines | Request PDF.
  • Sulphamic Acid: An Efficient and Green Synthesis of 2-[3-{4-(3-chlorophenyl)-1- piperazinyl}.
  • Synthesis of novel piperazine-based bis(thiazole)(1,3,4-thiadiazole) hybrids as anti-cancer agents through caspase-dependent apoptosis. PMC.
  • Drug molecules containing a 2‐imidazolidinone ring.
  • 1-(2,3-Dichlorophenyl)piperazine | C10H12Cl2N2 | CID 851833. PubChem. PubChem.

Sources

Application

Derivatization of primary and secondary amines with 1-(2-Chloroacetyl)imidazolidin-2-one

Derivatization of Primary and Secondary Amines with 1-(2-Chloroacetyl)imidazolidin-2-one for Enhanced Analytical Detection Abstract: This document provides a detailed guide for the derivatization of primary and secondary...

Author: BenchChem Technical Support Team. Date: March 2026

Derivatization of Primary and Secondary Amines with 1-(2-Chloroacetyl)imidazolidin-2-one for Enhanced Analytical Detection

Abstract: This document provides a detailed guide for the derivatization of primary and secondary amines using 1-(2-Chloroacetyl)imidazolidin-2-one. This protocol is designed for researchers, scientists, and drug development professionals who require robust and sensitive analytical methods for the quantification of amine-containing compounds. The derivatization enhances the chromatographic properties and detectability of these analytes, particularly for High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

Introduction: The Challenge of Amine Analysis

Primary and secondary amines are a cornerstone of pharmaceutical and biological chemistry. However, their analysis often presents significant challenges. Many amine-containing compounds exhibit poor retention on reversed-phase HPLC columns and may lack a strong chromophore, hindering their detection by UV-Vis spectrophotometry.[1] Chemical derivatization is a widely adopted strategy to overcome these limitations by modifying the analyte to improve its analytical characteristics.[1][2]

This application note introduces 1-(2-Chloroacetyl)imidazolidin-2-one as a versatile derivatizing agent. The imidazolidin-2-one moiety offers a stable, polar handle that can influence chromatographic retention, while the chloroacetyl group provides a reactive site for the nucleophilic attack by primary and secondary amines.

Chemical Principle and Mechanism

The derivatization reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbon of the chloroacetyl group. This results in the displacement of the chloride ion and the formation of a stable amide bond.

The reaction is typically carried out under basic conditions. The base serves two critical purposes: it deprotonates the amine, thereby increasing its nucleophilicity, and it neutralizes the hydrochloric acid (HCl) byproduct generated during the reaction.[1]

The overall reaction can be classified as a nucleophilic substitution, likely following an SN2 pathway, where the amine directly displaces the chloride from the alpha-carbon of the acetyl group.[3]

Reaction_Mechanism cluster_reactants Reactants cluster_products Products reagent 1-(2-Chloroacetyl)imidazolidin-2-one O C Cl-CH₂ product Derivatized Amine O C R¹R²N-CH₂ reagent:f1->product:f1 Nucleophilic Attack amine Primary/Secondary Amine R¹R²NH amine->reagent:f1 base Base hcl HCl base->hcl Neutralization

Caption: Reaction of 1-(2-Chloroacetyl)imidazolidin-2-one with an amine.

Advantages of Derivatization with 1-(2-Chloroacetyl)imidazolidin-2-one

  • Broad Applicability: Reacts with both primary and secondary amines.

  • Formation of Stable Derivatives: The resulting amide bond is stable under typical HPLC conditions.

  • Improved Chromatographic Properties: The derivatization can increase the hydrophobicity of polar amines, leading to better retention on reversed-phase columns.[1]

  • Enhanced Detectability: While the reagent itself does not possess a strong fluorophore, the introduction of the imidazolidin-2-one moiety can enhance UV absorbance and provides a consistent fragmentation pattern for mass spectrometric detection.

Experimental Protocol: Pre-Column Derivatization

This protocol provides a general framework for the derivatization of primary and secondary amines. Optimization of reaction conditions may be necessary for specific applications.

Materials and Reagents
  • 1-(2-Chloroacetyl)imidazolidin-2-one (CAS: 57013-09-9)[4][5][6]

  • Amine standard or sample

  • Acetonitrile (ACN), HPLC grade

  • Borate Buffer (0.2 M, pH 9.2), prepared by dissolving boric acid in water and adjusting the pH with 10 M NaOH.[7]

  • Hydrochloric Acid (1 M) for reaction quenching

  • Reaction vials (e.g., 1.5 mL glass vials)

  • Vortex mixer

  • Heating block or water bath

Step-by-Step Derivatization Procedure
  • Sample Preparation: Prepare a standard solution of the amine in a suitable solvent (e.g., acetonitrile or water) at a known concentration. For complex matrices, appropriate sample extraction and clean-up procedures should be performed prior to derivatization.

  • Reagent Preparation: Prepare a solution of 1-(2-Chloroacetyl)imidazolidin-2-one in acetonitrile (e.g., 10 mg/mL). This solution should be prepared fresh daily.

  • Derivatization Reaction:

    • In a reaction vial, combine 100 µL of the amine standard or sample with 400 µL of the Borate Buffer.

    • Add 200 µL of the 1-(2-Chloroacetyl)imidazolidin-2-one solution to the vial.

    • Vortex the mixture for 30 seconds.

  • Incubation: Incubate the reaction mixture at 60°C for 45 minutes in a heating block or water bath.

  • Quenching: After incubation, cool the reaction vial to room temperature. Add 50 µL of 1 M HCl to quench the reaction and neutralize the excess base.[1]

  • Final Preparation: Vortex the vial briefly. The sample is now ready for analysis. If necessary, filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.

Experimental_Workflow cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis A Prepare Amine Sample C Mix Sample, Buffer, and Reagent A->C B Prepare Derivatizing Reagent B->C D Incubate at 60°C for 45 min C->D E Quench with HCl D->E F Filter Sample (optional) E->F G Inject into HPLC System F->G

Caption: Workflow for amine derivatization and analysis.

HPLC-UV/MS Analysis

The derivatized amines can be analyzed by reversed-phase HPLC. The following conditions are a starting point and should be optimized for the specific analytes of interest.

Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, increase to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm or MS with Electrospray Ionization (ESI)

Method Validation and Considerations

  • Linearity: The method should be validated for linearity by preparing a series of calibration standards and performing the derivatization procedure.

  • Precision and Accuracy: Assess the precision and accuracy of the method by analyzing replicate samples at different concentrations.

  • Stability of Derivatives: The stability of the derivatized amines should be evaluated over time under different storage conditions.

  • Matrix Effects: When analyzing complex samples, it is crucial to evaluate potential matrix effects that may interfere with the derivatization or chromatographic analysis.

  • Stoichiometry: For quantitative analysis, it is important to ensure that the derivatizing reagent is in sufficient excess to drive the reaction to completion for all amine concentrations of interest.

Troubleshooting

Problem Potential Cause Solution
Low or no product peak Inactive reagent, incorrect pH, insufficient temperature/timePrepare fresh reagent, verify buffer pH, optimize incubation conditions
Multiple peaks for a single analyte Side reactions, incomplete reactionOptimize reaction conditions, check for sample degradation
Poor peak shape Column overload, inappropriate mobile phaseDilute sample, optimize mobile phase composition and gradient
High background noise Contaminated reagents or solventsUse high-purity reagents and solvents

Conclusion

The use of 1-(2-Chloroacetyl)imidazolidin-2-one for the pre-column derivatization of primary and secondary amines offers a promising approach for enhancing their analytical detection. The straightforward protocol, formation of stable derivatives, and improved chromatographic performance make this a valuable tool for researchers in various scientific disciplines. As with any analytical method, proper validation and optimization are essential to ensure reliable and accurate results.

References

  • Taylor & Francis Online. (2017). Simultaneous determination of primary and secondary d- and l-amino acids by reversed-phase high-performance liquid chromatography using pre-column derivatization with two-step labelling method. Taylor & Francis. Available at: [Link]

  • Acta Scientific. (2021). Pre and Post Column Derivatization of Amino Acid - A Systematic Review of HPLC. Acta Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Derivatizing Reagents For Detection Of Organic Compounds By HPLC. ResearchGate. Available at: [Link]

  • Chemguide. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Available at: [Link]

  • Master Organic Chemistry. (2025). The SN1 Reaction Mechanism. Master Organic Chemistry. Available at: [Link]

  • Dalal Institute. (n.d.). SN2′, SNi′ and SET Mechanisms. Dalal Institute. Available at: [Link]

  • ResearchGate. (2021). Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. ResearchGate. Available at: [Link]

  • Wiley Online Library. (2023). Integration of a derivatization protocol and LC–MS sequential window acquisition of all theoretical mass spectra strategy for amino acid determination. Wiley Online Library. Available at: [Link]

  • PubMed. (2021). Development of derivatization reagents bearing chiral 4-imidazolidinone for distinguishing primary amines from other amino acids and application to the liquid chromatography-tandem mass spectrometric analysis of miso. PubMed. Available at: [Link]

  • Chemistry Steps. (2024). The SN1 Reaction Mechanism and SN1 Practice Problems. Chemistry Steps. Available at: [Link]

  • MilliporeSigma. (n.d.). 1-(2-chloroacetyl)imidazolidin-2-one. MilliporeSigma. Available at: [Link]

  • University of Liverpool Repository. (2022). Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar. University of Liverpool Repository. Available at: [Link]

  • Shimadzu. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Shimadzu. Available at: [Link]

  • PMC. (n.d.). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. PMC. Available at: [Link]

  • Agilent. (n.d.). Automated Precolumn Derivatization for the Enantioseparation of Amino Acids Using the Agilent 1290 Infinity II LC. Agilent. Available at: [Link]

  • PubMed. (2022). Preparation of imidazolidinone compounds as derivatization reagent for diastereomerization and chromatographic separation of chiral organic acids. PubMed. Available at: [Link]

Sources

Method

Application Note: Catalytic Methodologies for the Synthesis of Imidazolidin-2-one Derivatives

Executive Summary & Scientific Context Imidazolidin-2-ones (five-membered cyclic ureas) are privileged pharmacophores omnipresent in bioactive molecules, natural alkaloids, and chiral auxiliaries. Historically, their syn...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Imidazolidin-2-ones (five-membered cyclic ureas) are privileged pharmacophores omnipresent in bioactive molecules, natural alkaloids, and chiral auxiliaries. Historically, their synthesis relied on hazardous reagents like phosgene or high-pressure carbon monoxide. Modern catalytic strategies provide safer, highly efficient, and atom-economical alternatives. This application note details three field-proven catalytic protocols: metal-oxide-catalyzed CO₂ fixation, base-catalyzed intramolecular hydroamidation, and palladium-catalyzed asymmetric carboamination.

By understanding the mechanistic causality behind these methods, drug development professionals can select the optimal synthetic route based on substrate scope, scalability, and stereochemical requirements.

Mechanistic Causality & Reaction Design

Direct Carbonylation of 1,2-Diamines with CO₂ (CeO₂ Catalysis)

Utilizing abundant CO₂ as a C1 building block is a highly desirable green chemistry approach. Pure cerium oxide (CeO₂) serves as a robust heterogeneous catalyst for this transformation. Causality: CeO₂ exhibits unique dual-activation capabilities. The Lewis acidic Ce sites activate the diamine substrate, while the basic O sites activate the weakly electrophilic CO₂. This synergistic effect lowers the activation energy for nucleophilic attack, forming a carbamate intermediate. Subsequent dehydration yields an isocyanate, which rapidly undergoes intramolecular nucleophilic attack by the second amino group to form the imidazolidin-2-one ring. This pathway completely bypasses the need for toxic phosgene derivatives 1.

Mechanistic pathway of CeO2-catalyzed CO2 incorporation into 1,2-diamines.

Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas

Organocatalysis using strong bases like BEMP or TBD enables rapid cyclization under ambient conditions. Causality: The extreme basicity of the phosphazene base BEMP facilitates the rapid deprotonation of the urea nitrogen, drastically increasing its nucleophilicity. The resulting highly nucleophilic anion undergoes a non-assisted 5-exo-dig cyclization onto the adjacent alkyne moiety. The steric bulk of BEMP prevents competitive side reactions (such as intermolecular dimerization), leading to exceptional chemoselectivity and quantitative yields in as little as one minute 2.

Enantioselective Pd-Catalyzed Alkene Carboamination

For the synthesis of chiral derivatives, Pd-catalyzed carboamination of N-allylureas with aryl halides is employed. Causality: A catalyst system comprising Pd₂(dba)₃ and a chiral ligand (e.g., (S)-Siphos-PE) coordinates the substrate. The enantiodetermining step is the C–C bond-forming reductive elimination. The addition of water as a co-solvent significantly enhances enantioselectivity, particularly with electron-poor aryl halides, by modulating the coordination environment of the active Pd species and stabilizing the transition state 3.

Quantitative Data Summary

The following table summarizes the operational parameters and performance metrics of the three catalytic methodologies:

MethodologyCatalyst SystemSubstratesReaction ConditionsTypical Yield / eeKey Advantage
Direct Carbonylation CeO₂ (Heterogeneous)1,2-Diamines + CO₂150 °C, 5 MPa CO₂, 12 h75–95% / N/AAvoids toxic phosgene; Uses abundant CO₂
Intramolecular Hydroamidation BEMP or TBD (Organocatalyst)Propargylic Ureas22–23 °C, MeCN, 1–60 min85–99% / N/AUltra-fast kinetics; Ambient conditions
Asymmetric Carboamination Pd₂(dba)₃ + (S)-Siphos-PEN-Allylureas + Aryl Halides100 °C, Toluene/H₂O, Base60–88% / up to 95% eeEnantioselective C–C and C–N bond formation

Experimental Protocols (Self-Validating Systems)

Protocol A: CeO₂-Catalyzed Synthesis from 1,2-Diamines and CO₂

This protocol is designed for high atom economy and utilizes a reusable heterogeneous catalyst.

  • Catalyst Activation: Calcine pure CeO₂ at 600 °C for 3 hours prior to use to ensure the removal of surface carbonates and moisture, maximizing Lewis acid/base site availability.

  • Reaction Setup: In a high-pressure stainless-steel autoclave, add 1,2-diamine (1.0 mmol), activated CeO₂ (10 mol%), and 2-propanol (5.0 mL) as the solvent.

  • Pressurization & Heating: Seal the autoclave, purge three times with CO₂, and pressurize to 5 MPa. Heat the mixture to 150 °C and stir at 800 rpm for 12 hours.

  • Isolation: Cool the reactor to room temperature and carefully vent the excess CO₂. Centrifuge the mixture to recover the CeO₂ catalyst (which can be washed with ethanol and reused).

  • Validation Checkpoint: Concentrate the supernatant under reduced pressure. Analyze the crude mixture via ¹H NMR. The reaction is validated by the complete disappearance of primary amine signals and the emergence of a characteristic singlet at ~3.2–3.5 ppm corresponding to the symmetric CH₂ protons of the imidazolidin-2-one ring.

Protocol B: Organocatalytic Hydroamidation of Propargylic Ureas

This protocol is optimized for speed and ambient conditions.

  • Substrate Dissolution: Dissolve the propargylic urea derivative (0.5 mmol) in anhydrous acetonitrile (5.0 mL) in a 20 mL scintillation vial equipped with a magnetic stir bar.

  • Catalyst Addition: Add BEMP (10 mol%, 0.05 mmol) to the solution in a single portion at room temperature (22–23 °C).

  • Reaction Monitoring: Stir the reaction vigorously.

  • Quenching & Purification: After 1 to 5 minutes, quench the reaction by adding saturated aqueous NH₄Cl (5 mL). Extract the aqueous layer with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Validation Checkpoint: Monitor the reaction via TLC (UV active spots). Post-purification, ¹³C NMR must reveal the characteristic cyclic urea carbonyl peak at ~160 ppm and the complete disappearance of the alkyne carbons (~70–80 ppm), confirming full cyclization.

Step-by-step workflow for base-catalyzed intramolecular hydroamidation.

References

  • Casnati, A., Motti, E., Mancuso, R., & Gabriele, B. "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
  • Authors (Various). "Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions.
  • Authors (Various).

Sources

Application

One-Pot Synthesis of Substituted Imidazolidin-2-ones: A Detailed Guide for Researchers

Introduction: The Significance of Imidazolidin-2-ones in Modern Drug Discovery Imidazolidin-2-ones, a class of five-membered cyclic ureas, are a cornerstone of modern medicinal chemistry and drug development.[1] Their ri...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of Imidazolidin-2-ones in Modern Drug Discovery

Imidazolidin-2-ones, a class of five-membered cyclic ureas, are a cornerstone of modern medicinal chemistry and drug development.[1] Their rigid scaffold and capacity for diverse substitution patterns make them privileged structures in the design of therapeutic agents. These heterocycles are integral components of numerous FDA-approved drugs, demonstrating a wide range of biological activities, including antiviral, antimicrobial, and anticancer properties.[2] The imidazolidin-2-one core can be found in pharmaceuticals such as the HIV protease inhibitor emicerfont and the antibiotic azlocillin.[2] Given their therapeutic importance, the development of efficient and sustainable synthetic routes to access these valuable molecules is of paramount importance to researchers in academia and the pharmaceutical industry.

This application note provides a detailed guide to the one-pot synthesis of substituted imidazolidin-2-ones, focusing on practical and field-proven protocols. We will delve into the mechanistic underpinnings of these reactions, offering insights into the rationale behind experimental choices. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic strategies in their own work.

Mechanistic Insights: The Chemistry Behind Imidazolidin-2-one Formation

The most common and direct approach to the synthesis of imidazolidin-2-ones involves the reaction of a 1,2-diamine with a carbonylating agent.[1] The one-pot nature of these syntheses, where sequential reactions are carried out in a single reaction vessel, offers significant advantages in terms of efficiency, resource conservation, and reduced waste generation.

A prominent and versatile carbonylating agent for this transformation is N,N'-Carbonyldiimidazole (CDI).[2] The reaction proceeds via a two-step mechanism. Initially, one of the amino groups of the 1,2-diamine attacks one of the carbonyl-activated imidazole rings of CDI, leading to the formation of an N-acylimidazole intermediate and the release of an imidazole molecule. This is followed by an intramolecular nucleophilic attack by the second amino group on the newly formed carbonyl, resulting in the cyclization and elimination of a second imidazole molecule to yield the desired imidazolidin-2-one. The driving force for this reaction is the formation of the stable five-membered ring and the release of two equivalents of imidazole.

Alternatively, greener and more atom-economical approaches utilize carbon dioxide (CO2) as the carbonyl source.[1] These reactions often require activation of the CO2 and/or the diamine, typically through the use of catalysts or promoters. The mechanism generally involves the formation of a carbamic acid intermediate from the reaction of the diamine with CO2. This intermediate can then be activated, for example by a dehydrating agent, to facilitate intramolecular cyclization.[1]

Experimental Protocols

This section provides detailed, step-by-step protocols for two reliable one-pot syntheses of substituted imidazolidin-2-ones.

Protocol 1: Pseudo-Multicomponent One-Pot Synthesis using Carbonyldiimidazole (CDI)

This protocol describes the synthesis of 1,3-disubstituted imidazolidin-2-ones from a 1,2-diamine, two equivalents of an aldehyde, and CDI in a one-pot fashion.[2] This pseudo-multicomponent reaction involves the in situ formation of a Schiff base, followed by reduction and subsequent cyclization.

Materials and Reagents:

  • trans-(R,R)-1,2-Diaminocyclohexane

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Anhydrous Tetrahydrofuran (THF)

  • Sodium borohydride (NaBH₄)

  • N,N'-Carbonyldiimidazole (CDI)

  • Anhydrous Dichloromethane (DCM)

  • Magnesium sulfate (MgSO₄)

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Step-by-Step Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve trans-(R,R)-1,2-diaminocyclohexane (1.0 equiv.) in anhydrous THF (to a concentration of 0.3 M).

  • Add the aromatic aldehyde (2.05 equiv.) to the solution.

  • Heat the mixture to reflux using a standard heating mantle for 60 minutes. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting materials.

  • Reduction: Cool the reaction mixture to room temperature. Carefully add sodium borohydride (2.1 equiv.) portion-wise to control the effervescence.

  • Once the gas evolution has ceased, heat the mixture to reflux for 240 minutes to ensure complete reduction of the Schiff base to the corresponding diamine.

  • Cyclization: After cooling to room temperature, add a solution of CDI (1.1 equiv.) dissolved in anhydrous DCM (to a concentration of 0.02 M) to the reaction mixture.

  • Stir the reaction at room temperature for 17 hours.[2] The progress of the cyclization can be monitored by TLC.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. For a typical 1,3-dibenzyl-substituted imidazolidin-2-one derived from diaminocyclohexane, the carbonyl carbon in the ¹³C NMR spectrum appears around 163.6 ppm.[2]

Causality Behind Experimental Choices:

  • Solvent: THF is a suitable solvent for both the Schiff base formation and the reduction step due to its ability to dissolve the reactants and its compatibility with NaBH₄. DCM is used for the CDI addition as it is an excellent solvent for the cyclization step, leading to high yields.[2]

  • Reagent Stoichiometry: A slight excess of the aldehyde and reducing agent is used to ensure complete conversion of the starting diamine. An excess of CDI is used to drive the cyclization to completion.

  • Temperature: Refluxing conditions are employed to accelerate the rate of Schiff base formation and subsequent reduction. The cyclization with CDI proceeds efficiently at room temperature.

Protocol 2: Catalytic One-Pot Synthesis using Carbon Dioxide (CO₂)

This protocol outlines a greener approach to the synthesis of imidazolidin-2-ones using CO₂ as the carbonylating agent, catalyzed by ceria (CeO₂).[1]

Materials and Reagents:

  • 1,2-Diaminoethane (ethylenediamine)

  • Ceria (CeO₂) nanoparticles

  • Methanol

  • Pressurized reaction vessel (autoclave)

  • Carbon dioxide (CO₂) gas cylinder

Step-by-Step Procedure:

  • Reaction Setup: In a glass liner for a high-pressure autoclave, add 1,2-diaminoethane (1.0 equiv.), CeO₂ catalyst (e.g., 5 mol%), and methanol as the solvent.

  • Seal the glass liner inside the autoclave.

  • Reaction: Purge the autoclave with CO₂ gas several times to remove air.

  • Pressurize the autoclave with CO₂ to the desired pressure (e.g., 3 atm).[1]

  • Heat the autoclave to the reaction temperature (e.g., 110 °C) and stir for the specified reaction time (e.g., 12 hours).[1]

  • Work-up and Purification:

    • After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO₂ pressure in a fume hood.

    • Remove the reaction mixture from the autoclave.

    • Separate the heterogeneous catalyst by filtration or centrifugation. The catalyst can often be washed, dried, and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • The crude product can be purified by recrystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques (NMR, IR, MS).

Causality Behind Experimental Choices:

  • Catalyst: Ceria (CeO₂) is an effective heterogeneous catalyst that can activate CO₂ and facilitate the cyclization reaction.[1] Its heterogeneous nature allows for easy separation and recycling.

  • Solvent: Methanol is a common solvent for these reactions, though other alcohols can also be used.

  • Pressure and Temperature: Elevated pressure and temperature are typically required to increase the concentration of CO₂ in the reaction mixture and to overcome the kinetic barrier for the reaction between the diamine and the relatively unreactive CO₂ molecule.[1]

Data Presentation: Comparative Analysis of One-Pot Methodologies

MethodologyCarbonyl SourceCatalyst/ReagentSolventTemperatureTypical YieldsKey AdvantagesKey Disadvantages
Protocol 1 Aldehyde/CDINaBH₄THF/DCMReflux / RT55-98%[2]High yields, broad substrate scopeRequires stoichiometric reagents, produces byproducts
Protocol 2 Carbon DioxideCeO₂Methanol110 °C73% (for a specific example)[1]Green, atom-economicalRequires high pressure and temperature
Other Methods PhosgeneBaseVariousVariableGenerally highHighly reactiveExtremely toxic, corrosive byproducts
Dialkyl CarbonatesCu(NO₃)₂-VariableGoodLess toxic than phosgeneRequires catalyst

Visualization of Key Processes

General Reaction Mechanism for CDI-mediated Synthesis

G cluster_0 Step 1: Acyl Imidazole Formation cluster_1 Step 2: Intramolecular Cyclization Diamine 1,2-Diamine CDI N,N'-Carbonyldiimidazole (CDI) Intermediate N-Acylimidazole Intermediate Diamine->Intermediate + CDI Imidazole1 Imidazole Intermediate->Imidazole1 - Imidazole Intermediate2 N-Acylimidazole Intermediate Product Imidazolidin-2-one Intermediate2->Product Intramolecular Attack Imidazole2 Imidazole Product->Imidazole2 - Imidazole

Caption: CDI-mediated synthesis of imidazolidin-2-ones.

Experimental Workflow for Pseudo-Multicomponent Synthesis

G Start Diamine + Aldehyde in THF Schiff_Base Schiff Base Formation (Reflux) Start->Schiff_Base Reduction Reduction with NaBH4 (Reflux) Schiff_Base->Reduction Cyclization Cyclization with CDI in DCM (RT) Reduction->Cyclization Workup Aqueous Work-up & Extraction Cyclization->Workup Purification Column Chromatography Workup->Purification Product Pure Imidazolidin-2-one Purification->Product

Caption: Workflow for one-pot imidazolidin-2-one synthesis.

Safety and Handling Precautions

N,N'-Carbonyldiimidazole (CDI):

  • Hazards: CDI is harmful if swallowed and causes severe skin burns and eye damage.[3] It is also moisture-sensitive.

  • Handling: Always handle CDI in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust. Keep the container tightly closed and store in a dry place.[4]

  • Spills: In case of a spill, avoid generating dust.[4] Sweep up the solid material and place it in a suitable container for disposal.

Sodium Borohydride (NaBH₄):

  • Hazards: NaBH₄ is flammable and reacts with water to produce flammable hydrogen gas. It can cause skin and eye irritation.

  • Handling: Handle in a fume hood away from sources of ignition. Add it slowly and in portions to reaction mixtures, especially those containing protic solvents, to control the rate of hydrogen evolution.

High-Pressure Reactions (CO₂ Protocol):

  • Hazards: Working with high-pressure gases and equipment carries inherent risks of explosion or rupture.

  • Handling: Only personnel trained in the use of high-pressure equipment should perform these reactions. Ensure the autoclave is properly maintained and rated for the intended pressure and temperature. Always use a blast shield.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction- Increase reaction time or temperature. - Check the purity and stoichiometry of reagents. - Ensure anhydrous conditions, especially for the CDI step.
Poor recovery during work-up- Perform multiple extractions. - Optimize the pH of the aqueous layer if the product is basic.
Formation of Side Products Impure starting materials- Purify starting materials before use.
Unwanted side reactions- Optimize reaction conditions (temperature, solvent, catalyst). - For the CDI protocol, ensure the reduction of the Schiff base is complete before adding CDI.
Difficulty in Purification Product co-elutes with impurities- Try different solvent systems for chromatography. - Consider recrystallization as an alternative purification method.

Conclusion

The one-pot synthesis of substituted imidazolidin-2-ones represents a powerful and efficient strategy for accessing these medicinally important scaffolds. By understanding the underlying reaction mechanisms and carefully selecting the appropriate reaction conditions, researchers can streamline the synthesis of novel compounds for drug discovery and development. The protocols and insights provided in this application note offer a solid foundation for the successful implementation of these valuable synthetic methodologies.

References

  • Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules. [Link]

  • Cole-Parmer. 1,1'-Carbonyldiimidazole, 97% Material Safety Data Sheet. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry. [Link]

  • CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. ACS Omega. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one

Welcome to the technical support center for the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this impor...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the challenges of this synthesis and achieve optimal results.

Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one. Each issue is presented in a question-and-answer format to provide clear and direct guidance.

Question 1: Why is the yield of my reaction consistently low?

Answer:

Low yield in the chloroacetylation of imidazolidin-2-one can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions.

  • Incomplete Reaction: The N-acylation may not have gone to completion. This can be due to insufficient reaction time or suboptimal temperature. The reactivity of imidazolidin-2-one is moderate, and driving the reaction to completion may require elevated temperatures or longer reaction times.

  • Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis by moisture present in the solvent or on the glassware.[1][2] Hydrolysis produces chloroacetic acid and HCl, which consumes the acylating agent and can protonate the imidazolidin-2-one, rendering it less nucleophilic.

  • Suboptimal Base: If a base is used to scavenge the HCl byproduct, its choice and amount are critical. An inappropriate base or an incorrect stoichiometric amount can hinder the reaction. While some N-acylations of cyclic ureas benefit from a base like triethylamine, it has been reported that haloacetyl chlorides can react effectively even without a base.[3][4]

  • Product Loss During Work-up and Purification: The product, 1-(2-Chloroacetyl)imidazolidin-2-one, has some water solubility. Aggressive aqueous work-up procedures can lead to significant loss of product in the aqueous phase.

Troubleshooting Steps:

  • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous solvents. Handle chloroacetyl chloride under an inert atmosphere (e.g., nitrogen or argon).

  • Optimize Reaction Time and Temperature: Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC). If the reaction is sluggish at room temperature, consider gradually increasing the temperature.

  • Re-evaluate the Use of a Base: If using a base like triethylamine, ensure it is dry and added in the correct stoichiometric amount (typically 1.0-1.2 equivalents). Alternatively, try the reaction without a base, as the HCl generated can be removed under reduced pressure after the reaction.

  • Refine Work-up and Purification: Minimize the volume of water used during work-up. If the product is extracted, use a suitable organic solvent and perform multiple extractions to maximize recovery.

Question 2: My final product is contaminated with unreacted imidazolidin-2-one. How can I improve the conversion?

Answer:

The presence of unreacted starting material is a clear indication of an incomplete reaction.

  • Insufficient Chloroacetyl Chloride: Ensure that at least a stoichiometric amount of chloroacetyl chloride is used. A slight excess (1.1-1.2 equivalents) can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions.

  • Reaction Kinetics: As mentioned previously, the reaction may require more time or a higher temperature to achieve full conversion.

  • Mixing Issues: If the reaction is heterogeneous, ensure efficient stirring to maximize the contact between reactants.

Troubleshooting Steps:

  • Stoichiometry Check: Carefully check the molar equivalents of your reactants.

  • Extended Reaction Time: Allow the reaction to stir for a longer period, monitoring its progress by TLC until the imidazolidin-2-one spot disappears or is significantly diminished.

  • Temperature Increase: Gradually heat the reaction mixture. For example, if the reaction is being run at room temperature, try heating it to 40-50 °C.

Question 3: I am observing a significant amount of a higher molecular weight byproduct. What could it be and how can I prevent its formation?

Answer:

A common higher molecular weight byproduct in this reaction is the di-acylated product, 1,3-bis(2-chloroacetyl)imidazolidin-2-one. Although the second acylation is generally slower than the first due to the electron-withdrawing effect of the first acyl group, it can occur under certain conditions.

  • Excess Chloroacetyl Chloride: Using a large excess of the acylating agent can promote di-acylation.

  • Reaction Conditions: Elevated temperatures and prolonged reaction times can also favor the formation of the di-acylated product.

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar ratio of imidazolidin-2-one to chloroacetyl chloride of 1:1 to 1:1.1.

  • Controlled Addition: Add the chloroacetyl chloride dropwise to the solution of imidazolidin-2-one at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction and minimize local excesses of the acylating agent.

  • Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for a reasonable reaction rate and avoid unnecessarily long reaction times once the mono-acylated product is formed.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this synthesis?

A1: Aprotic solvents are generally preferred to avoid reaction with chloroacetyl chloride. Dichloromethane (DCM) and tetrahydrofuran (THF) are commonly used.[3][5] The choice of solvent can influence the reaction rate and solubility of the reactants and products.

Q2: Is a base necessary for this reaction?

A2: While many N-acylation reactions use a base like triethylamine or pyridine to neutralize the HCl byproduct, the acylation of some cyclic ureas with haloacetyl chlorides has been shown to proceed in high yield without a base.[3][4] If you are struggling with the reaction, performing it with and without a base and comparing the results is a good strategy.

Q3: How can I effectively purify the final product?

A3: Purification of 1-(2-Chloroacetyl)imidazolidin-2-one can typically be achieved by recrystallization or column chromatography. If the product precipitates from the reaction mixture upon cooling or addition of an anti-solvent, filtration and washing with a cold, non-polar solvent can be effective. For column chromatography, a silica gel stationary phase with a solvent system such as ethyl acetate/hexane is a good starting point.

Q4: What are the main safety precautions to consider when working with chloroacetyl chloride?

A4: Chloroacetyl chloride is a corrosive, lachrymatory, and moisture-sensitive compound.[1][2] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. It reacts vigorously with water, releasing HCl gas, so all contact with moisture should be avoided.[6][7]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one

This protocol is a general guideline and may require optimization based on your specific laboratory conditions and reagents.

Materials:

  • Imidazolidin-2-one

  • Chloroacetyl chloride

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (optional, dried over KOH)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve imidazolidin-2-one (1.0 eq) in anhydrous DCM (or THF).

  • If using a base, add triethylamine (1.1 eq) to the solution.

  • Cool the mixture to 0-5 °C in an ice bath.

  • Add chloroacetyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Upon completion, the reaction mixture can be worked up in one of the following ways:

    • Without a base: Concentrate the reaction mixture under reduced pressure to remove the solvent and any excess HCl. The crude product can then be purified.

    • With a base: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the salt with a small amount of fresh solvent. Combine the filtrate and washings and concentrate under reduced pressure.

  • Purify the crude product by recrystallization (e.g., from ethyl acetate/hexane) or silica gel column chromatography.

ParameterRecommended Condition
Solvent Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
Temperature 0-5 °C for addition, then room temperature
Base (optional) Triethylamine (1.1 eq)
Reaction Time 2-4 hours (monitor by TLC)
Purification Recrystallization or Column Chromatography

Visualizations

Reaction Scheme

Reaction_Scheme cluster_reactants Reactants cluster_products Products imidazolidinone Imidazolidin-2-one product 1-(2-Chloroacetyl)imidazolidin-2-one imidazolidinone->product + Chloroacetyl Chloride chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->product HCl HCl

Caption: General reaction scheme for the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality & Stoichiometry start->check_reagents check_workup Review Work-up & Purification start->check_workup anhydrous Ensure Anhydrous Conditions? check_conditions->anhydrous reagent_quality Reagents Anhydrous/Pure? check_reagents->reagent_quality extraction Optimize Extraction? check_workup->extraction time_temp Optimize Time/Temp? anhydrous->time_temp base Re-evaluate Base Usage? time_temp->base solution Improved Yield base->solution stoichiometry Correct Stoichiometry? reagent_quality->stoichiometry stoichiometry->solution purification_method Alternative Purification? extraction->purification_method purification_method->solution

Sources

Optimization

Purification of 1-(2-Chloroacetyl)imidazolidin-2-one from reaction mixture

Welcome to the Technical Support Center for the synthesis and purification of 1-(2-Chloroacetyl)imidazolidin-2-one (CAS: 57013-09-9). This compound is a highly valuable building block, serving as a critical intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(2-Chloroacetyl)imidazolidin-2-one (CAS: 57013-09-9). This compound is a highly valuable building block, serving as a critical intermediate in the synthesis of ureidopenicillin antibiotics such as Azlocillin and Mezlocillin[1], as well as in the development of novel antimicrotubule agents[2] and multitargeted ligands for neurodegenerative diseases[3].

Due to the hydrolytic lability of the α -chloroamide moiety and the polarity of the urea starting material, isolating this compound in high purity requires precise control over reaction conditions and workup procedures. This guide provides a causality-driven methodology, quantitative physicochemical data, and targeted troubleshooting FAQs to ensure successful purification.

I. Purification Workflow

The following diagram outlines the optimized sequence for isolating 1-(2-chloroacetyl)imidazolidin-2-one from a standard acylation reaction mixture.

PurificationWorkflow Start Reaction Mixture (Imidazolidin-2-one + Chloroacetyl Chloride) Quench Aqueous Quench (Ice-cold NaHCO3) Start->Quench PhaseSep Phase Separation (DCM / Water) Quench->PhaseSep AqLayer Aqueous Layer (Salts, Unreacted SM) PhaseSep->AqLayer Discard OrgLayer Organic Layer (Crude Product in DCM) PhaseSep->OrgLayer Retain Wash Acid/Brine Wash (Remove trace TEA/H2O) OrgLayer->Wash Dry Drying & Concentration (Na2SO4, Rotavap <35°C) Wash->Dry Cryst Crystallization (EtOAc / Hexanes) Dry->Cryst Pure Pure 1-(2-Chloroacetyl) imidazolidin-2-one Cryst->Pure

Workflow for the isolation and purification of 1-(2-chloroacetyl)imidazolidin-2-one.

II. Quantitative Partitioning Data

To design an effective purification strategy, it is essential to understand the differential solubility of the reaction components. The table below summarizes the physicochemical behavior of the target product and its common impurities, dictating the logic behind the extraction and crystallization steps.

ComponentAqueous SolubilityOrganic Solubility (DCM/EtOAc)TLC Rf (EtOAc:Hexane 1:1)Primary Removal Strategy
Imidazolidin-2-one (SM) Very HighLow~0.1Aqueous extraction (discarded in aqueous layer)
1-(2-Chloroacetyl)imidazolidin-2-one Low-ModerateHigh~0.4Target Product (retained)
1,3-Bis(chloroacetyl)imidazolidin-2-one Very LowVery High~0.7Crystallization (remains in mother liquor)
Chloroacetic acid (Hydrolysis byproduct) HighModerate~0.2 (streaks)Mild basic wash (NaHCO3)
Triethylamine hydrochloride Very HighVery LowBaselineAqueous extraction (discarded in aqueous layer)

III. Self-Validating Experimental Protocol

This protocol is engineered to prevent the hydrolytic degradation of the α -chloroamide bond while ensuring the complete removal of polar urea starting materials[3].

Step 1: Reaction Assembly & Acylation

  • Dissolve 1.0 equivalent of imidazolidin-2-one in anhydrous dichloromethane (DCM) under an inert nitrogen atmosphere. Add 1.2 equivalents of triethylamine (TEA).

  • Cool the mixture to 0 °C using an ice bath. Causality: Cooling is critical to control the exothermic nature of the acylation and kinetically disfavor the formation of the di-acylated byproduct.

  • Dissolve 1.05 equivalents of chloroacetyl chloride in a small volume of anhydrous DCM. Add this solution dropwise over 30 minutes to the vigorously stirred reaction mixture.

  • Self-Validation Check: The reaction mixture will transition from clear to cloudy as triethylamine hydrochloride (TEA·HCl) precipitates. The accumulation of this white precipitate visually confirms that the acylation is actively proceeding.

Step 2: Quenching & Phase Separation

  • After 2 hours of stirring at room temperature, cool the mixture back to 0 °C.

  • Quench the reaction by slowly adding ice-cold saturated aqueous NaHCO3. Causality: Mild, cold basic conditions neutralize excess acid and unreacted chloroacetyl chloride without hydrolyzing the newly formed product into chloroacetic acid.

  • Transfer the biphasic mixture to a separatory funnel and collect the lower organic (DCM) layer.

Step 3: Washing & Isolation

  • Wash the organic layer sequentially with 0.1 M HCl, followed by deionized water, and finally brine. Causality: The acidic wash protonates and removes residual TEA, while the water wash extracts any unreacted, highly polar imidazolidin-2-one.

  • Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure using a rotary evaporator.

  • Crucial Parameter: Maintain the water bath temperature strictly below 35 °C to prevent thermal degradation of the product.

Step 4: Crystallization

  • Dissolve the crude residue in a minimum volume of warm ethyl acetate (EtOAc).

  • Slowly add hexanes dropwise until the solution becomes slightly turbid (cloud point).

  • Cool to 4 °C overnight to induce crystallization. Filter the white crystalline solid and dry in vacuo. Self-Validation Check: The resulting crystals should appear as a free-flowing white powder. A gummy or oily residue indicates the presence of residual starting material or di-acylated impurity, requiring a second recrystallization.

IV. Troubleshooting Guides & FAQs

Q1: I am seeing significant co-elution of unreacted imidazolidin-2-one with my product on TLC and NMR. How do I separate them? A1: Focus on their differential aqueous solubility. Imidazolidin-2-one is highly water-soluble due to its dual hydrogen-bond donor/acceptor capacity, whereas the mono-acylated product is significantly more lipophilic. If you observe contamination, your aqueous washes were insufficient. Ensure the organic layer (DCM) is washed with at least three separate volumes of water. Do not rely solely on crystallization to remove imidazolidin-2-one, as it can co-precipitate or form mixed crystals with your product.

Q2: My product yield is low, and the crude 1H-NMR shows a prominent singlet around 4.1 ppm corresponding to chloroacetic acid. What went wrong? A2: This indicates hydrolysis of either the chloroacetyl chloride starting material or the final product. Causality: This typically occurs when quenching with a strong base (e.g., NaOH) or allowing the reaction mixture to warm up excessively before or during the quench. To fix this, ensure you are using strictly ice-cold NaHCO3 for the quench[3], and separate the biphasic layers immediately to minimize the product's exposure to the aqueous phase.

Q3: Mass spectrometry detects a di-acylated impurity (1,3-bis(chloroacetyl)imidazolidin-2-one). How can I prevent or remove this? A3: Prevention: Di-acylation is caused by a localized excess of chloroacetyl chloride. Ensure rigorous dropwise addition of the electrophile into a vigorously stirred solution of the urea, maintaining the temperature at 0 °C. Removal: The di-acylated product lacks the free N-H proton, making it significantly less polar than your target compound (see TLC data in Section II). It will typically remain dissolved in the EtOAc/Hexanes mother liquor during crystallization. If the contamination is severe, perform a quick silica gel plug filtration eluting with a less polar solvent system (e.g., 20% EtOAc in Hexanes) to wash away the di-acylated impurity before eluting your product.

Q4: Why is my product degrading into a dark oil during solvent evaporation? A4: The α -chloroamide moiety is thermally labile, especially if trace amounts of a base (like unreacted TEA) remain in the solution. Causality: Heat combined with trace base triggers intra- or intermolecular displacement of the chloride. Ensure the acidic wash (0.1 M HCl) is performed meticulously to remove all TEA, and never let the rotary evaporator bath exceed 35 °C.

V. References

1.3 - ACS Publications[3] 2.2 - ResearchGate[2] 3. 1 - The Swiss Bay[1]

Sources

Troubleshooting

Byproduct formation in imidazolidin-2-one acylation reactions

Welcome to the technical support center for imidazolidin-2-one acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-acylation on th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for imidazolidin-2-one acylation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of N-acylation on this critical heterocyclic scaffold. Imidazolidin-2-ones are prevalent structural motifs in pharmaceuticals and bioactive compounds, making their functionalization via acylation a key synthetic step.[1][2] However, the presence of two reactive nitrogen atoms and a carbonyl oxygen presents unique challenges, often leading to a mixture of products that complicates purification and reduces yields.

This guide provides in-depth, field-proven insights into common issues, their mechanistic origins, and robust troubleshooting strategies to help you achieve clean, high-yielding reactions.

Frequently Asked Questions (FAQs)

Q1: Why is my acylation reaction forming a di-substituted byproduct instead of the desired mono-acylated product?

This is the most common issue encountered. The imidazolidin-2-one ring has two secondary amine-like nitrogens (N1 and N3). After the first acylation, the remaining N-H proton is still acidic and nucleophilic enough to react with a second equivalent of the acylating agent, especially under basic conditions or with highly reactive acylating agents.[3]

Q2: I'm observing a byproduct with a different mass spectrum and polarity that isn't the di-acylated product. What could it be?

You may be observing O-acylation. The carbonyl oxygen of the urea moiety can act as a nucleophile, attacking the acylating agent to form an O-acylisourea intermediate.[3] While this can sometimes rearrange to the desired N-acyl product, it can also lead to other stable byproducts or decomposition pathways, complicating your reaction mixture.[3]

Q3: My reaction yield is very low, and I'm recovering mostly starting material. What's the primary cause?

Low reactivity is often due to insufficient nucleophilicity of the imidazolidin-2-one nitrogen or a deactivated acylating agent. Key factors include:

  • Moisture: Acylating agents like acyl chlorides and anhydrides are highly sensitive to moisture and can be rapidly hydrolyzed to their corresponding carboxylic acids, which are unreactive under these conditions.[3]

  • Suboptimal Base: The reaction often requires a base to deprotonate the N-H group, increasing its nucleophilicity. An inappropriate choice or amount of base can stall the reaction.[3]

  • Low Temperature: The reaction may simply be too slow at the temperature you are running it.[3]

Q4: I'm using DMF or DMA as a solvent and getting unexpected results. Is the solvent interfering?

Yes, amide solvents like N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA) can react with highly reactive acylating agents (especially acyl chlorides) to form Vilsmeier-type reagents in situ.[4][5] These intermediates can then act as the acylating species. This can either be a productive pathway or a source of byproducts, depending on the stability and reactivity of the Vilsmeier adduct.[4][5]

Troubleshooting Guide: Specific Scenarios & Solutions

Issue 1: Significant Di-acylation Product Observed

You've run your reaction and NMR/LC-MS analysis shows a significant peak corresponding to the di-acylated imidazolidin-2-one.

Causality

Di-acylation occurs when the rate of the second acylation is competitive with the first. This is favored by an excess of the acylating agent, the presence of a strong base that can deprotonate the mono-acylated intermediate, and prolonged reaction times.[3][6]

Troubleshooting Workflow

start High Di-acylation Detected check_stoich 1. Verify Stoichiometry start->check_stoich Start Here slow_addition 2. Implement Slow Addition check_stoich->slow_addition Use 1.0-1.2 eq. Acylating Agent base_choice 3. Re-evaluate Base slow_addition->base_choice Add dropwise over 1-2h temp_control 4. Lower Temperature base_choice->temp_control Use milder base (e.g., Pyridine vs. NaH) success Mono-acylation Optimized temp_control->success Run at 0°C or RT vs. elevated temp.

Caption: Workflow to minimize di-acylation.

Detailed Protocol: Minimizing Di-acylation
  • Glassware & Reagents: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents.[3]

  • Stoichiometry: Carefully measure your imidazolidin-2-one starting material. Use a slight excess, but no more than 1.2 equivalents, of your acylating agent.[3]

  • Reaction Setup: Dissolve the imidazolidin-2-one and a non-nucleophilic base (e.g., triethylamine, pyridine) in an appropriate anhydrous aprotic solvent (e.g., DCM, THF, MeCN) under an inert atmosphere (Nitrogen or Argon).[3] Cool the mixture in an ice bath (0 °C).

  • Slow Addition: Dissolve the acylating agent in the same anhydrous solvent. Using a syringe pump or a dropping funnel, add the acylating agent solution dropwise to the cooled reaction mixture over a period of 1-2 hours.

  • Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or LC-MS. Once the starting material is consumed, quench the reaction promptly to prevent further acylation.

  • Work-up: Quench the reaction by adding a proton source (e.g., saturated aq. NH₄Cl or water). Proceed with standard extraction and purification procedures.

Issue 2: Low Yield and/or Suspected O-Acylation

Your reaction is sluggish, or you've isolated a product that is unstable and does not match the N-acylated structure.

Causality

The cyclic urea functionality presents two sites for nucleophilic attack: the nitrogen (N-acylation) and the oxygen (O-acylation).[7][8] The formation of the O-acylisourea is kinetically accessible but often thermodynamically less stable than the N-acyl product. However, if the O-acyl intermediate cannot easily rearrange or is trapped, it can lead to byproducts. Low yield is often coupled with this, as hydrolyzed acylating agent (now a carboxylic acid) can't participate.

Reaction Pathways

cluster_main Acylation Pathways Start Imidazolidin-2-one + R-COCl N_Acyl Desired Product (N-Acylation) Start->N_Acyl Path A (Favored) Base, Catalyst O_Acyl Intermediate (O-Acylation) Start->O_Acyl Path B (Side Reaction) O_Acyl->N_Acyl Rearrangement (Sometimes possible) Byproducts Decomposition or Side-Reaction Products O_Acyl->Byproducts

Caption: Competing N- and O-acylation pathways.

Solutions & Optimization
  • Add a Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-dimethylaminopyridine (DMAP) can significantly enhance the rate of N-acylation.[3] DMAP functions by forming a highly reactive N-acylpyridinium intermediate with the acylating agent, which is then more readily attacked by the imidazolidin-2-one nitrogen.

  • Change the Acylating Agent: If using a highly reactive acyl chloride, consider switching to the corresponding anhydride. Acetic anhydride, for example, can be used for acetylation, sometimes requiring higher temperatures but offering better control.[9]

  • Solvent Choice: Select a solvent that fully dissolves your starting materials. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are generally preferred.[3] Avoid protic solvents which can react with the acylating agent.

  • Temperature Screening: If the reaction is slow at 0 °C or room temperature, gradually increase the heat while monitoring for byproduct formation. An optimal temperature balances reaction rate with selectivity.[3]

Data Summary: Influence of Conditions on Product Distribution
ConditionAcylating AgentBase/CatalystExpected OutcomeKey Byproduct(s)
Standard R-COCl (1.1 eq)Et₃N (1.5 eq)Good yield of mono-acyl product.Di-acylation
Aggressive R-COCl (2.5 eq)NaH (2.5 eq)High conversion to di-acyl product.Mono-acylation
Catalytic R-CO-O-CO-R (1.2 eq)Et₃N / DMAP (cat.)High yield of mono-acyl product.Unreacted Starting Material
High Temp R-CO-O-CO-R (excess)NoneMixture, potential for biuret-type byproducts.[3]Di-acylation, Degradation
Issue 3: Impurities Complicating Purification

Even after optimizing the reaction, you are struggling to isolate a pure product.

Causality

Common impurities include the carboxylic acid from hydrolyzed acylating agent, residual base (e.g., triethylamine hydrochloride), and structurally similar byproducts like the di-acylated compound.

Purification Strategy
  • Aqueous Wash: Before column chromatography, perform an aqueous work-up.

    • Wash with a mild acid (e.g., 1M HCl or sat. aq. NH₄Cl) to remove basic impurities like triethylamine or pyridine.

    • Wash with a mild base (e.g., sat. aq. NaHCO₃) to remove the carboxylic acid byproduct.

    • Finish with a brine wash to remove excess water before drying the organic layer.

  • Column Chromatography:

    • Use an appropriate solvent system. A gradient elution from a non-polar solvent (e.g., Hexanes or Heptane) to a more polar solvent (e.g., Ethyl Acetate or Acetone) is typically effective.

    • The di-acylated product is generally less polar than the mono-acylated product and will elute first. The highly polar unreacted imidazolidin-2-one will elute much later or remain on the baseline.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities and obtain high-purity material.[9] Choose a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.

References

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones - MDPI. [Link]

  • Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies - PMC. [Link]

  • Mono‐ and di‐acylated imidazolidine‐2‐thione derivatives: synthesis, cytotoxicity evaluation and computational studies - Springer. [Link]

  • N-acylated and N,N'-diacylated imidazolidine-2-thione derivatives and N,N'-diacylated tetrahydropyrimidine-2(1H)-thione analogues: synthesis and antiproliferative activity - PubMed. [Link]

  • 2-IMIDAZOLIDINONE - Ataman Kimya. [Link]

  • Some known drugs possessing imidazolidin-2-one moiety. - ResearchGate. [Link]

  • Difference Between O Acylation and N Acylation. [Link]

  • What is the difference between O acylation and N acylation? - Brainly.in. [Link]

Sources

Optimization

Process Chemistry Support Center: Imidazolidin-2-one Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the mechanistic nuances and practical challenges of synthesizing imidazolidin-2-one (also known...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this portal to address the mechanistic nuances and practical challenges of synthesizing imidazolidin-2-one (also known as ethylene urea). This cyclic urea derivative is a critical building block for pharmaceuticals, agrochemicals, and formaldehyde scavengers in resin systems [3].

Our guides move beyond basic recipes. We focus on the causality of reaction failures and provide self-validating protocols to ensure your workflows are robust, reproducible, and scalable.

Mechanistic Pathways & Workflow Visualization

Understanding the kinetic and thermodynamic pathways is the first step in troubleshooting. Imidazolidin-2-one can be synthesized via three primary carbonylation routes: thermal condensation with urea, catalytic insertion of CO₂, or base-catalyzed reaction with dimethyl carbonate (DMC) [1].

SynthesisRoutes EDA Ethylenediamine (EDA) Starting Material Urea Urea Route (Thermal Condensation) EDA->Urea + Urea CO2 CO2 Route (CeO2 Catalyzed) EDA->CO2 + CO2 DMC Dimethyl Carbonate (Base Catalyzed) EDA->DMC + DMC Intermediate1 Acyclic Urea Intermediate Urea->Intermediate1 - NH3 (120°C) Intermediate2 EDA-Carbamate Intermediate CO2->Intermediate2 Surface Adsorption Intermediate3 Methyl Carbamate Intermediate DMC->Intermediate3 - MeOH Product Imidazolidin-2-one (Target Heterocycle) Intermediate1->Product - NH3 (200°C) Intramolecular Cyclization Intermediate2->Product - H2O Catalytic Dehydration Intermediate3->Product - MeOH Intramolecular Cyclization

Figure 1: Synthetic pathways for imidazolidin-2-one via urea, CO₂, and DMC.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies incorporate built-in validation steps. If a validation checkpoint fails, do not proceed to the next step.

Protocol A: Green Catalytic Synthesis via CO₂ and CeO₂

This method utilizes carbon dioxide as a C1 building block, circumventing the use of toxic phosgene derivatives. The reaction relies on the Lewis acidic sites of Cerium(IV) oxide (CeO₂) to dehydrate the ethylenediamine carbamate (EDA-CA) intermediate[2].

Step 1: Catalyst Activation & Reagent Loading

  • Action: Calcine CeO₂ at 600°C for 3 hours prior to use. Load 2.0 mmol of activated CeO₂, 19.6 mmol of EDA, and 15 mL of 2-propanol into a high-pressure stainless-steel autoclave.

  • Causality: CeO₂ surfaces readily adsorb atmospheric moisture, which blocks the Lewis acid sites required for the dehydration of the carbamate intermediate. Calcination ensures a pristine, active catalytic surface.

  • Self-Validation: Weigh the catalyst before and after calcination; a mass loss of 1-3% confirms the removal of adsorbed water and carbonates.

Step 2: Pressurization and Reaction

  • Action: Purge the reactor with CO₂ three times, then pressurize to 2 MPa. Heat the sealed vessel to 140°C (413 K) under continuous stirring (800 rpm) for 12 hours.

  • Causality: The initial reaction forms EDA-CA exothermically. The elevated temperature (140°C) provides the activation energy required for the subsequent endothermic intramolecular dehydration to form the cyclic urea [2].

  • Self-Validation: Monitor the internal pressure. An initial drop in pressure indicates successful CO₂ uptake and EDA-CA formation. A stabilization of pressure confirms the completion of the gas-consumption phase.

Step 3: Isolation and Verification

  • Action: Cool the reactor to room temperature and carefully vent excess CO₂. Centrifuge the mixture to recover the heterogeneous CeO₂ catalyst. Evaporate the 2-propanol solvent under reduced pressure.

  • Self-Validation: Analyze the crude solid via FTIR. The disappearance of the broad primary amine N-H stretch (3300–3400 cm⁻¹) and the emergence of a sharp, strong carbonyl peak at ~1700 cm⁻¹ validates successful cyclization into imidazolidin-2-one.

Protocol B: Traditional Thermal Condensation with Urea

Step 1: Stepwise Heating

  • Action: Mix equimolar amounts of EDA and urea. Heat slowly to 120°C and hold for 2 hours, then ramp to 200°C for an additional 2 hours.

  • Causality: Heating directly to 200°C causes rapid, uncontrolled vaporization of EDA (boiling point 116°C) before it can react with urea. The 120°C hold allows the formation of the acyclic intermediate (mono-substituted urea), which has a much higher boiling point.

  • Self-Validation: Place moistened red litmus paper at the condenser outlet. It will turn blue at 120°C (first equivalent of NH₃ released) and again at 200°C (second equivalent of NH₃ released during cyclization). The cessation of ammonia evolution validates reaction completion.

Troubleshooting & Diagnostics (Q&A)

Q: During the EDA and urea condensation, my reaction mixture turns into a highly viscous, intractable polymer. What is happening, and how do I prevent it? A: Causality: You are observing intermolecular oligomerization. When the acyclic intermediate forms, the terminal primary amine can either attack its own carbonyl carbon (intramolecular cyclization to form the 5-membered ring) or attack the carbonyl of a neighboring molecule (intermolecular condensation). High concentrations and insufficient heating rates favor the intermolecular pathway. Resolution: Ensure strict adherence to the stepwise heating protocol. You can also run the reaction in a high-boiling, inert solvent (like ethylene glycol or heavy mineral oil) to enforce high-dilution conditions, which kinetically favors intramolecular cyclization over intermolecular collisions.

Q: My CeO₂-catalyzed CO₂ insertion stalls at ~40-50% yield. How can I drive the reaction to completion? A: Causality: The conversion of EDA-CA to imidazolidin-2-one produces one equivalent of water. CeO₂ is a highly oxophilic catalyst; the generated water strongly coordinates to the active Lewis acid sites, competitively inhibiting the binding of the carbamate intermediate and halting the catalytic cycle [2]. Resolution: Introduce a chemical water scavenger or utilize a Dean-Stark apparatus if operating under flow conditions. Alternatively, using 2-propanol as a solvent has been shown to mitigate water poisoning by forming a favorable hydrogen-bonding network that helps desorb water from the catalyst surface [2].

Q: I am using dimethyl carbonate (DMC) as a greener alternative to phosgene, but my yields are poor. Why? A: Causality: The reaction between EDA and DMC is an equilibrium process. The formation of the cyclic urea releases two equivalents of methanol. If methanol is not actively removed from the system, the equilibrium prevents full conversion [1]. Resolution: Conduct the reaction in a distillation setup. As the reaction proceeds at 90-100°C, continuously distill off the methanol byproduct. The physical removal of methanol will drive the equilibrium forward via Le Chatelier's principle, pushing yields above 90%.

Quantitative Route Comparison

When scaling up imidazolidin-2-one synthesis, selecting the appropriate carbonylation agent is critical. The table below summarizes the quantitative metrics and operational parameters for each route based on current literature [1, 2, 3].

Carbonylation AgentCatalystOperating Temp (°C)Typical Yield (%)Primary ByproductE-Factor / Green Metric
Phosgene / Triphosgene Triethylamine (Base)0 - 25>95%HCl (Salt waste)Poor (High toxicity, high salt waste)
Urea None (Thermal)120, then 20070 - 85%Ammonia (NH₃)Moderate (High energy demand)
Dimethyl Carbonate (DMC) Sulfamic Acid or Base90 - 16080 - 90%MethanolGood (Solvent recoverable)
Carbon Dioxide (CO₂) CeO₂ (Heterogeneous)14083%WaterExcellent (Atom economical, non-toxic)

Frequently Asked Questions (FAQs)

Q: Is imidazolidin-2-one sensitive to moisture during storage? A: Imidazolidin-2-one is highly soluble in water and is hygroscopic [3]. While it will not rapidly degrade or hydrolyze under ambient conditions, it will absorb moisture, leading to clumping and inaccurate mass measurements. Store the crystalline solid in a tightly sealed desiccator over anhydrous calcium sulfate.

Q: Can I use standard silica gel chromatography to purify imidazolidin-2-one? A: It is highly discouraged. Imidazolidin-2-one is extremely polar and will streak heavily on standard normal-phase silica, leading to poor recovery. Self-Validating Alternative: Rely on crystallization. Dissolve the crude mixture in a minimal amount of hot methanol, then slowly add cold acetone or diethyl ether until turbidity appears. Cool to 4°C to induce crystallization. The formation of white, needle-like crystals (melting point 129–132 °C) validates the purification [3].

Q: Why is imidazolidin-2-one used as a formaldehyde scavenger? A: The two secondary amine nitrogens in the cyclic urea ring are highly nucleophilic. They readily react with free formaldehyde (CH₂O) to form stable N-methylol adducts. This prevents the off-gassing of toxic formaldehyde from urea-formaldehyde adhesives and textile finishes [3].

References

  • Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). "Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones." Catalysts, 9(1), 28. URL:[Link]

  • Tamura, M., et al. (2021). "CeO₂-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate." ACS Omega, 6(41), 27288–27296. URL:[Link]

  • Wikipedia Contributors. (2024). "2-Imidazolidinone." Wikipedia, The Free Encyclopedia. URL:[Link]

Troubleshooting

Technical Support Center: 1-(2-Chloroacetyl)imidazolidin-2-one (CAS 41846-51-9)

Welcome to the Technical Support Center for 1-(2-Chloroacetyl)imidazolidin-2-one . As a critical intermediate in the synthesis of broad-spectrum penicillins (e.g., Azlocillin, Mezlocillin) and novel peptidomimetic inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-(2-Chloroacetyl)imidazolidin-2-one . As a critical intermediate in the synthesis of broad-spectrum penicillins (e.g., Azlocillin, Mezlocillin) and novel peptidomimetic inhibitors[1], maintaining the chemical purity of this building block is paramount. Residual impurities can propagate through complex synthetic workflows, leading to severe yield losses and the introduction of genotoxic regulatory flags [2].

This guide is designed by our Senior Application Scientists to help researchers and drug development professionals troubleshoot common synthesis and degradation issues, understand the mechanistic causality behind them, and implement self-validating experimental protocols.

Part 1: Impurity Profiling & Chromatographic Behavior

To effectively troubleshoot, you must first identify the contaminants. The table below summarizes the quantitative and chromatographic data for the most common impurities encountered during the synthesis and storage of 1-(2-Chloroacetyl)imidazolidin-2-one.

Table 1: Common Impurities and Chromatographic Signatures
Impurity NameStructural OriginApprox. RRT*Impact on Downstream Synthesis
2-Imidazolidinone Unreacted Starting Material0.35 - 0.45Competes for downstream alkylation/acylation sites.
Chloroacetic Acid Hydrolysis of Acylating Agent0.50 - 0.60Lowers reaction pH; consumes basic reagents.
1-(2-Hydroxyacetyl)imidazolidin-2-one Hydrolysis of Aliphatic Chloride0.75 - 0.85Acts as a chain terminator; prevents further coupling.
1-(2-Chloroacetyl)imidazolidin-2-one Target API Intermediate 1.00 N/A (Target)
1,3-Bis(2-chloroacetyl)imidazolidin-2-one Over-acylation1.40 - 1.60Causes cross-linking; generates dimeric byproducts.
Chloroacetyl Chloride Unreacted ReagentN/A (Reactive)Highly genotoxic; requires specialized trace analysis [2].

*RRT = Relative Retention Time based on the standard HPLC-UV protocol provided in Part 3.

Part 2: Troubleshooting Guide & FAQs

Q1: Why am I seeing a sudden spike in the polar impurity at RRT 0.75 - 0.85?

A: This peak corresponds to 1-(2-Hydroxyacetyl)imidazolidin-2-one .

  • Causality: The α -chloro group is highly activated by the adjacent imide-like carbonyl. This electron-withdrawing effect increases the electrophilicity of the α -carbon, making it highly susceptible to SN​2 displacement by moisture or hydroxide ions. This typically occurs if the product is stored in high humidity or if the aqueous workup during synthesis is excessively alkaline.

  • Resolution: Ensure the organic phase is rigorously dried over anhydrous MgSO4​ before concentration. Adjust the pH of your aqueous wash to strictly neutral (pH 7.0) rather than highly basic.

Q2: My batch contains significant levels of the non-polar impurity at RRT 1.50. How do I prevent this?

A: This is the over-acylation product: 1,3-Bis(2-chloroacetyl)imidazolidin-2-one .

  • Causality: While the first acylation reduces the nucleophilicity of the second nitrogen (due to resonance stabilization of the lone pair into the new carbonyl), a strong excess of the highly reactive chloroacetyl chloride will force the second acylation [1]. This happens when the stoichiometric ratio of chloroacetyl chloride to 2-imidazolidinone exceeds 1.05 equivalents, or if local concentration gradients exist during addition.

  • Resolution: Implement a dropwise addition of chloroacetyl chloride at 0–5 °C under vigorous stirring to prevent local pooling of the reagent. Keep the equivalents strictly between 1.00 and 1.05.

Q3: How do we handle the detection of residual chloroacetyl chloride?

A: Chloroacetyl chloride is a known Potential Genotoxic Impurity (PGI).

  • Causality: Standard reversed-phase HPLC-UV is insufficient for its detection due to its high reactivity with aqueous mobile phases and its lack of a strong UV chromophore.

  • Resolution: It must be derivatized. We recommend converting residual chloroacetyl chloride into methyl 2-chloroacetate using anhydrous methanol, followed by indirect quantification via GC-FID, which provides reliable sub-ppm detection limits [2].

Part 3: Visualizations & Workflows

Reaction and Degradation Pathways

The following diagram maps the mechanistic origins of the impurities discussed above.

Pathway SM1 2-Imidazolidinone (Starting Material) Product 1-(2-Chloroacetyl)imidazolidin-2-one (Target API Intermediate) SM1->Product + SM2 (Base, Solvent) SM2 Chloroacetyl Chloride (Acylating Agent) ImpC Chloroacetic Acid (Degradant/Byproduct) SM2->ImpC + H2O ImpA 1,3-Bis(2-chloroacetyl)imidazolidin-2-one (Over-acylation Impurity) Product->ImpA + Excess SM2 ImpB 1-(2-Hydroxyacetyl)imidazolidin-2-one (Hydrolysis Impurity) Product->ImpB + H2O (Alkaline/Acidic)

Caption: Synthesis and degradation pathways of 1-(2-Chloroacetyl)imidazolidin-2-one.

Troubleshooting Decision Tree

Use this logic tree to rapidly diagnose and resolve out-of-specification (OOS) impurity results.

Workflow Start High Impurity Detected in HPLC CheckRRT Determine Relative Retention Time (RRT) Start->CheckRRT Polar RRT < 1.0 (Polar Impurities) CheckRRT->Polar NonPolar RRT > 1.0 (Non-Polar Impurities) CheckRRT->NonPolar Hydrolysis Suspect: Hydrolysis (1-(2-Hydroxyacetyl)...) Polar->Hydrolysis Unreacted Suspect: Unreacted SM (2-Imidazolidinone) Polar->Unreacted OverAcyl Suspect: Over-acylation (1,3-Bis-derivative) NonPolar->OverAcyl Action1 Check moisture content & optimize workup pH Hydrolysis->Action1 Action2 Optimize SM stoichiometry & reaction time Unreacted->Action2 Action3 Reduce acylating agent equivalents & control Temp OverAcyl->Action3

Caption: Decision tree for identifying and resolving common impurity spikes.

Part 4: Self-Validating Experimental Protocols

Protocol A: HPLC-UV Method for Impurity Profiling

This method is designed to be self-validating: the inclusion of Trifluoroacetic acid (TFA) ensures that acidic impurities (like chloroacetic acid) remain fully protonated, preventing peak tailing and ensuring accurate integration.

Materials:

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

  • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Mobile Phase A and B. Filter through a 0.22 µm PTFE syringe filter.

  • Equilibration: Flush the column with 5% Mobile Phase B at a flow rate of 1.0 mL/min for 15 minutes.

  • Gradient Elution:

    • 0–2 min: Hold at 5% B.

    • 2–15 min: Linear ramp to 95% B.

    • 15–20 min: Hold at 95% B.

    • 20–25 min: Return to 5% B to re-equilibrate.

  • Detection: Set the UV detector to 210 nm. Note: Imidazolidinone derivatives lack extended conjugated systems, making low-wavelength detection mandatory for sensitivity.

Protocol B: Recrystallization for Impurity Clearance

If your batch fails purity specifications, use this protocol to clear both polar and non-polar impurities.

Step-by-Step Methodology:

  • Dissolution: Suspend 10 g of crude 1-(2-Chloroacetyl)imidazolidin-2-one in 30 mL of Ethyl Acetate in a round-bottom flask.

  • Heating: Warm the suspension gently to 60 °C until the solid completely dissolves. Self-Validation Check: If insoluble material remains, it is likely highly cross-linked polymeric degradation products. Filter hot to remove them.

  • Anti-Solvent Addition: Remove from heat and slowly add 15 mL of Hexanes dropwise while stirring.

  • Crystallization: Allow the solution to cool to room temperature over 2 hours, then transfer to an ice bath (0–5 °C) for 1 hour.

    • Mechanism: The target compound will crystallize. Polar impurities (hydrolysis products) will remain dissolved in the ethyl acetate, while non-polar impurities (over-acylated products) are kept in solution by the hexanes.

  • Filtration: Vacuum filter the crystals, wash with 10 mL of cold Hexanes, and dry under a vacuum at 40 °C for 12 hours.

References

  • Title: Discovery of 2-thiobenzimidazoles as noncovalent inhibitors of SARS-CoV-2 main protease Source: European Journal of Medicinal Chemistry / PubMed Central URL: [Link][1]

  • Title: Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances Source: Journal of Pharmaceutical and Biomedical Analysis / ResearchGate URL: [Link][2]

Sources

Optimization

Technical Support Center: A Guide to the Robust Synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one

Welcome to the technical support center for the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or pla...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one. This guide is designed for researchers, chemists, and drug development professionals who are actively working with or planning to synthesize this versatile chemical intermediate. As a key building block, its purity and yield are paramount. This document provides a detailed synthesis protocol, extensive troubleshooting advice, and answers to frequently asked questions to ensure your success in the laboratory.

Core Synthesis Protocol: N-Acylation of Imidazolidin-2-one

The most direct and widely adopted method for preparing 1-(2-Chloroacetyl)imidazolidin-2-one is the N-acylation of imidazolidin-2-one (also known as ethyleneurea) with chloroacetyl chloride.[1] This reaction is a classic example of a Schotten-Baumann reaction, where an amine (in this case, the nitrogen of the cyclic urea) is acylated by an acid chloride in the presence of a base.

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_reagents Dissolve Imidazolidin-2-one and Base (e.g., Triethylamine) in an Aprotic Solvent (e.g., THF, DCM) cool_mixture Cool Reaction Mixture in an Ice Bath (0-5 °C) prep_reagents->cool_mixture Inert Atmosphere (N2) add_reagent Add Chloroacetyl Chloride Dropwise with Vigorous Stirring cool_mixture->add_reagent Control Exotherm warm_rt Allow to Warm to Room Temperature and Stir add_reagent->warm_rt Monitor by TLC filter_solids Filter Precipitated Base Hydrochloride Salt warm_rt->filter_solids concentrate Concentrate Filtrate Under Reduced Pressure filter_solids->concentrate precipitate Induce Precipitation (e.g., add anti-solvent like hexane) concentrate->precipitate isolate Isolate Product by Filtration, Wash with Cold Solvent, and Dry precipitate->isolate analyze Confirm Purity and Identity (TLC, NMR, MS, HPLC) isolate->analyze

Caption: Overall workflow for the synthesis of 1-(2-Chloroacetyl)imidazolidin-2-one.

Detailed Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and under an inert nitrogen atmosphere, dissolve imidazolidin-2-one (1.0 eq.) and triethylamine (1.1-1.2 eq.) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate, approx. 10 mL per gram of imidazolidin-2-one).

  • Cooling: Cool the stirring solution to 0-5 °C using an ice-water bath. Maintaining a low temperature is crucial to control the exothermic nature of the acylation and minimize side reactions.

  • Reagent Addition: Add chloroacetyl chloride (1.05-1.1 eq.) dropwise to the cold solution over 20-30 minutes.[2] Ensure vigorous stirring to promote efficient mixing and heat dissipation. A white precipitate (triethylamine hydrochloride) will form almost immediately.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imidazolidin-2-one spot is consumed.

  • Work-up: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain a crude solid or oil. Triturate the crude product with a non-polar solvent (e.g., hexane or diethyl ether) to induce precipitation if it's an oil.

  • Purification: Collect the solid product by filtration. Wash the filter cake with a small amount of cold water to remove any remaining salts, followed by a wash with cold non-polar solvent to remove organic impurities.[2] Dry the product under vacuum. For higher purity, recrystallization (e.g., from isopropanol or ethyl acetate/hexane) may be necessary.

ParameterRecommended ConditionRationale
Solvent Anhydrous DCM, THF, Ethyl AcetateAprotic to prevent hydrolysis of chloroacetyl chloride.
Base Triethylamine, PyridineScavenges the HCl byproduct, driving the reaction forward.
Temperature 0-5 °C for addition, then RTControls exothermicity and minimizes side reactions.
Stoichiometry Slight excess of Chloroacetyl ChlorideEnsures complete consumption of the starting material.
Atmosphere Inert (Nitrogen or Argon)Chloroacetyl chloride is moisture-sensitive.

Troubleshooting Guide

Q1: My reaction yield is very low or I recovered only starting material. What went wrong?

A1: This is a common issue that can stem from several sources. Let's break down the possibilities:

  • Cause A: Inactive Chloroacetyl Chloride. Chloroacetyl chloride is highly reactive and susceptible to hydrolysis from atmospheric moisture. If it is old or has been improperly stored, it may have decomposed to chloroacetic acid and HCl, rendering it ineffective for acylation.

    • Solution: Use a fresh bottle of chloroacetyl chloride or distill the reagent under reduced pressure immediately before use. Always handle it under an inert atmosphere.

  • Cause B: Insufficient Base or Inactive Base. The reaction generates one equivalent of HCl, which must be neutralized by a base. If the base is omitted, of poor quality, or used in insufficient amounts, the reaction will stall as the free nitrogen of the imidazolidin-2-one becomes protonated and non-nucleophilic.

    • Solution: Ensure you are using at least 1.1 equivalents of a dry, suitable base like triethylamine or pyridine.

  • Cause C: Wet Reagents or Solvent. Any moisture in the reaction will rapidly consume the chloroacetyl chloride.

    • Solution: Use anhydrous solvents. Ensure your imidazolidin-2-one starting material is dry. A simple check is to measure its melting point; it should be sharp and match the literature value.

Q2: My TLC plate shows multiple spots, indicating an impure product. What are the likely side products?

A2: The presence of multiple spots suggests side reactions have occurred. The most common culprits are:

  • Cause A: Di-acylation. Although the second nitrogen in the imidazolidin-2-one ring is significantly less nucleophilic due to its amide character, forceful conditions (e.g., high temperature, large excess of acylating agent) could potentially lead to a di-acylated product.

    • Solution: Adhere strictly to the recommended stoichiometry and maintain low temperatures during the addition of chloroacetyl chloride.

  • Cause B: Hydrolysis Products. If moisture is present, you may form chloroacetic acid (from chloroacetyl chloride) or hydrolyze the product back to imidazolidin-2-one.

    • Solution: Follow rigorous anhydrous techniques. During work-up, minimize contact time with aqueous solutions if possible.

  • Cause C: Unreacted Starting Material. If the reaction did not go to completion, you will have residual imidazolidin-2-one.

    • Solution: Monitor the reaction by TLC and allow it to stir longer if necessary. Ensure the quality of your chloroacetyl chloride.

Q3: My product oiled out during work-up and won't solidify. How can I isolate it?

A3: This can happen if the product contains impurities that depress its melting point.

  • Solution A: Scratching & Seeding. Try scratching the inside of the flask at the oil's surface with a glass rod. This can create nucleation sites for crystallization. If you have a small amount of solid product from a previous batch, "seeding" the oil with a tiny crystal can induce crystallization.

  • Solution B: Solvent Trituration. Add a solvent in which your product is insoluble but the impurities are soluble (an "anti-solvent"). Hexane, diethyl ether, or a mixture of the two are good starting points. Stir the oil vigorously with the anti-solvent. This may cause the product to precipitate as a solid.

  • Solution C: Column Chromatography. If all else fails, purification by silica gel column chromatography is a reliable method. Use a solvent system like ethyl acetate/hexane to separate the product from impurities.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism for the N-acylation of imidazolidin-2-one?

A1: The reaction proceeds via a nucleophilic acyl substitution mechanism. The more nucleophilic nitrogen of imidazolidin-2-one attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a leaving group. The triethylamine base then deprotonates the newly acylated nitrogen, forming the final product and triethylamine hydrochloride.[3][4]

G Imidazolidin-2-one Imidazolidin-2-one Tetrahedral_Intermediate Tetrahedral Intermediate Imidazolidin-2-one->Tetrahedral_Intermediate Nucleophilic Attack Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Tetrahedral_Intermediate Product_HCl Protonated Product + Cl- Tetrahedral_Intermediate->Product_HCl Collapse, Expel Cl- Final_Product Final Product + Et3N.HCl Product_HCl->Final_Product Base Et3N Base->Final_Product Deprotonation

Caption: Simplified mechanism of N-acylation.

Q2: Why is chloroacetyl chloride the preferred reagent? Can other acylating agents be used?

A2: Chloroacetyl chloride is highly effective for several reasons. It is very reactive, making the acylation efficient and often rapid at low temperatures.[2] The resulting α-chloro group is a valuable synthetic handle, allowing for subsequent nucleophilic substitution reactions to build more complex molecules.[2] While other acylating agents like chloroacetic anhydride could be used, the acid chloride is generally more reactive and cost-effective.

Q3: What are the critical safety precautions when handling chloroacetyl chloride?

A3: Chloroacetyl chloride is a hazardous substance that requires careful handling in a well-ventilated chemical fume hood.

  • Corrosive: It can cause severe skin burns and eye damage. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), a lab coat, and chemical splash goggles.

  • Lachrymator: It is a potent lachrymator, meaning its vapors are highly irritating to the eyes and respiratory system.

  • Water-reactive: It reacts violently with water, releasing corrosive HCl gas.

Q4: How can I confirm the identity and purity of my final product, 1-(2-Chloroacetyl)imidazolidin-2-one?

A4: A combination of analytical techniques should be used:

  • TLC: To assess purity and compare the product's Rf value to the starting material.

  • NMR Spectroscopy (¹H and ¹³C): This is the most definitive method for structural confirmation. You should be able to identify characteristic peaks for the chloroacetyl methylene group and the protons of the imidazolidinone ring.

  • Mass Spectrometry (MS): To confirm the molecular weight (162.57 g/mol ) and isotopic pattern characteristic of a monochlorinated compound.[5]

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • HPLC: For quantitative analysis of purity, an RP-HPLC method can be developed, similar to methods used for related impurities in pharmaceutical products.[6]

References

  • BenchChem. N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols.
  • Santa Cruz Biotechnology. 1-(2-Chloro-acetyl)-imidazolidin-2-one. SCBT.
  • Merck. 1-(2-Chloroacetyl)imidazolidin-2-one.
  • Campanella, B., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI.
  • Staehle, H., et al. (1976). Process for the manufacture of 2-arylamino-2-imidazoline derivatives and their salts. Google Patents (US3931216A).
  • Fritz, J. A., Nakhla, J. S., & Wolfe, J. P. (2006). Synthesis of Imidazolidin-2-ones via Palladium-Catalyzed Carboamination of N-Allylureas. Organic Letters, 8(12), 2531–2534. Available from: [Link]

  • Organic Chemistry Portal. Imidazolidinone synthesis.
  • de Fátima, A., et al. (2025). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. PMC.
  • Reddy, K. L., et al. (2008). Synthesis of (S)-1-(2-chloroacetyl)pyrrolidine-2-carbonitrile: A key intermediate for dipeptidyl peptidase IV inhibitors. Beilstein Journal of Organic Chemistry, 4, 20.
  • Vitale, P., et al. (2021). Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies. Molecular Diversity. Available from: [Link]

  • CN103787944A. Preparation method of 1-(2-chloroacetyl)-2-(S)-nitrile pyrrolidine. Google Patents.
  • Kolos, N. M., et al. (2013). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Journal of Organic and Pharmaceutical Chemistry.
  • Bakunov, S. A., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PMC.
  • Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate.
  • Campanella, B., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. ResearchGate.
  • Hasegawa, T., et al. (2016). Purification of Pyridylaminated Oligosaccharides Using 1,2-Dichloroethane Extraction. Analytical Sciences, 32(5), 487-490. Available from: [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Framework for Evaluating 1-(2-Chloroacetyl)imidazolidin-2-one as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for the characterization of 1-(2-Chloroacetyl)imidazolidin-2-one as an alkylating agent. Due to the limited av...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the characterization of 1-(2-Chloroacetyl)imidazolidin-2-one as an alkylating agent. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this document serves as a comparative guide to established alkylating agents and a methodological resource for its systematic evaluation. By leveraging data from structurally related compounds and outlining detailed experimental protocols, researchers can effectively assess its potential utility in chemical biology and drug discovery.

Introduction to 1-(2-Chloroacetyl)imidazolidin-2-one

1-(2-Chloroacetyl)imidazolidin-2-one (CAS 57013-09-9) is a small molecule featuring two key functional motifs: a reactive chloroacetyl group and a stable imidazolidinone scaffold.[1][2][3] The electrophilic nature of the chloroacetyl moiety suggests its potential as an alkylating agent, capable of forming covalent bonds with nucleophilic residues in biological macromolecules.[4][5] The imidazolidinone core is a common feature in a variety of biologically active compounds, including antiviral and anticancer agents, suggesting that this scaffold may influence the molecule's pharmacokinetic and pharmacodynamic properties.[6][7][8][9]

The primary mechanism of action for such a compound is anticipated to be nucleophilic substitution, where the chlorine atom is displaced by a nucleophile, such as the thiol group of cysteine residues in proteins or nucleophilic sites on DNA bases.[10][11]

Comparative Analysis with Established Alkylating Agents

To understand the potential performance of 1-(2-Chloroacetyl)imidazolidin-2-one, it is crucial to compare it with well-characterized alkylating agents. The most relevant comparators are other haloacetylating agents, such as chloroacetamide and iodoacetamide, due to their similar reactive moieties.

Reactivity and Specificity: Chloroacetamides vs. Iodoacetamides

The reactivity of haloacetylating agents is largely governed by the nature of the halogen, which acts as a leaving group. Iodoacetamide is known for its high reactivity, leading to rapid and efficient alkylation of cysteine thiols.[10] However, this high reactivity can also result in lower specificity, with off-target reactions occurring with other nucleophilic amino acid residues like lysine, histidine, methionine, aspartate, and glutamate.[10][12]

In contrast, chloroacetamide and its derivatives generally exhibit lower reactivity than their iodo-counterparts.[10][13] This reduced reactivity can translate to higher specificity for the highly nucleophilic thiol group of cysteine.[10][14] However, a significant drawback of chloroacetamide is its propensity to cause oxidation of methionine residues, a side reaction that is less pronounced with iodoacetamide.[12] One study reported that chloroacetamide can lead to the oxidation of up to 40% of methionine-containing peptides, compared to just 2-5% with iodoacetamide.[12]

Table 1: Comparative Properties of Haloacetamide Alkylating Agents

Feature1-(2-Chloroacetyl)imidazolidin-2-one (Predicted)ChloroacetamideIodoacetamide
Reactive Group ChloroacetylChloroacetylIodoacetyl
Relative Reactivity ModerateModerateHigh
Primary Target Cysteine ThiolsCysteine ThiolsCysteine Thiols
Specificity for Cysteine Potentially HighHighModerate
Key Side Reactions Methionine Oxidation (Predicted)Methionine OxidationAlkylation of Lys, His, Met, Asp, Glu
Functional Handle ImidazolidinoneNoneNone

This table includes predicted properties for 1-(2-Chloroacetyl)imidazolidin-2-one based on the known characteristics of chloroacetamides.

Broader Classes of Alkylating Agents

Alkylating agents used in research and medicine can be broadly categorized. Understanding these classes provides context for where 1-(2-Chloroacetyl)imidazolidin-2-one might fit in the broader landscape of these compounds.

  • Nitrogen Mustards (e.g., Mechlorethamine, Cyclophosphamide): These are bifunctional agents that form highly reactive aziridinium ions, leading to DNA interstrand cross-links.[11][15][16]

  • Nitrosoureas (e.g., Carmustine, Lomustine): These compounds decompose to form alkylating and carbamoylating species, also causing DNA cross-linking.

  • Alkyl Sulfonates (e.g., Busulfan): These agents alkylate via an SN2 mechanism.[11]

  • Platinum-Based Agents (e.g., Cisplatin, Carboplatin): While not classic alkylating agents, they form covalent DNA adducts that lead to similar cytotoxic outcomes.[15]

The monofunctional nature of the chloroacetyl group in 1-(2-Chloroacetyl)imidazolidin-2-one suggests it is unlikely to form DNA cross-links, distinguishing its mechanism from bifunctional agents like nitrogen mustards and cisplatin.

Experimental Protocols for Evaluation

A systematic evaluation of 1-(2-Chloroacetyl)imidazolidin-2-one requires a series of well-defined experiments to characterize its reactivity, biological activity, and mechanism of action.

Assessment of Alkylating Potential

Objective: To confirm and quantify the ability of 1-(2-Chloroacetyl)imidazolidin-2-one to alkylate biological nucleophiles.

Protocol: In Vitro Alkylation of a Model Thiol

  • Reagents and Materials:

    • 1-(2-Chloroacetyl)imidazolidin-2-one

    • Glutathione (GSH) or another model thiol-containing peptide

    • Phosphate-buffered saline (PBS), pH 7.4

    • LC-MS/MS system

  • Procedure:

    • Prepare a stock solution of 1-(2-Chloroacetyl)imidazolidin-2-one in a suitable solvent (e.g., DMSO).

    • Prepare a solution of GSH in PBS.

    • Mix the test compound with the GSH solution at various molar ratios (e.g., 1:1, 1:2, 1:5).

    • Incubate the reaction mixture at 37°C for different time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction by adding a suitable acid (e.g., formic acid).

    • Analyze the samples by LC-MS/MS to detect the formation of the alkylated GSH adduct and quantify the remaining unreacted GSH.

Expected Outcome: The formation of a new peak corresponding to the mass of the GSH-adduct will confirm alkylating activity. The time-course data will provide insights into the reaction kinetics.

Cytotoxicity and Cell Viability Assays

Objective: To determine the cytotoxic effect of 1-(2-Chloroacetyl)imidazolidin-2-one on cancer cell lines.

Protocol: MTT Assay

  • Cell Culture:

    • Select a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast carcinoma, HCT116 colon carcinoma).

    • Culture cells in appropriate media and conditions.

  • Procedure:

    • Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.

    • Prepare serial dilutions of 1-(2-Chloroacetyl)imidazolidin-2-one and a reference compound (e.g., cisplatin or doxorubicin).

    • Treat the cells with the compounds for a specified duration (e.g., 48 or 72 hours). Include untreated cells as a negative control.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[17]

    • Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

    • Measure the absorbance at ~570 nm using a microplate reader.

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Protocol: Clonogenic Assay

For a more rigorous assessment of long-term cell survival and reproductive integrity, a clonogenic assay can be performed.[18][19]

  • Procedure:

    • Treat cells in suspension or as monolayers with the test compound for a defined period.

    • Plate a known number of viable cells into new culture dishes.

    • Allow the cells to grow for 1-3 weeks until visible colonies form.

    • Fix and stain the colonies (e.g., with crystal violet).

    • Count the number of colonies containing at least 50 cells.

Data Analysis: Calculate the surviving fraction for each treatment condition relative to the untreated control.

Assessment of DNA Damage

Objective: To determine if 1-(2-Chloroacetyl)imidazolidin-2-one induces DNA damage in cells.

Protocol: Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks and alkali-labile sites.[20][21][22]

  • Procedure:

    • Treat cells with 1-(2-Chloroacetyl)imidazolidin-2-one for a defined period.

    • Embed the cells in a low-melting-point agarose on a microscope slide.

    • Lyse the cells to remove membranes and proteins, leaving behind the nuclear DNA (nucleoids).

    • Subject the slides to electrophoresis under alkaline conditions. Damaged DNA containing strand breaks will migrate out of the nucleoid, forming a "comet tail".

    • Stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).

    • Visualize the comets using a fluorescence microscope and quantify the DNA in the tail relative to the head using image analysis software.

Expected Outcome: An increase in the comet tail moment or percentage of DNA in the tail in treated cells compared to controls would indicate DNA damage.

Visualization of Concepts and Workflows

Diagram 1: Proposed Mechanism of Action

Mechanism_of_Action Agent 1-(2-Chloroacetyl)imidazolidin-2-one Adduct Covalent Adduct Agent->Adduct Alkylation (SN2) Nucleophile Nucleophilic Site (e.g., Cys-SH, DNA base) Nucleophile->Adduct Effect Disruption of Protein Function or DNA Integrity Adduct->Effect

Caption: Proposed alkylation mechanism of 1-(2-Chloroacetyl)imidazolidin-2-one.

Diagram 2: Experimental Workflow for Cytotoxicity Assessment

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Culture Cancer Cell Lines Treatment Treat Cells in 96-well Plates (48-72 hours) Cell_Culture->Treatment Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Treatment MTT_Assay Add MTT Reagent (2-4 hours incubation) Treatment->MTT_Assay Solubilization Add Solubilizing Agent MTT_Assay->Solubilization Read_Absorbance Measure Absorbance (~570 nm) Solubilization->Read_Absorbance Calculate_IC50 Calculate IC50 Value Read_Absorbance->Calculate_IC50

Caption: Workflow for determining the IC50 value using the MTT assay.

Conclusion and Future Directions

1-(2-Chloroacetyl)imidazolidin-2-one is a molecule with the potential to act as a monofunctional alkylating agent. Based on the chemistry of its chloroacetyl group, it is predicted to be a moderately reactive agent with a preference for soft nucleophiles like cysteine thiols, though off-target effects such as methionine oxidation should be investigated. The imidazolidinone scaffold may confer favorable biological properties that warrant further exploration.

The experimental framework provided in this guide offers a clear path for researchers to systematically characterize the biochemical and cellular effects of 1-(2-Chloroacetyl)imidazolidin-2-one. By employing these established protocols, it will be possible to determine its reactivity, specificity, cytotoxicity, and mechanism of action, thereby elucidating its potential as a tool for chemical biology or as a lead compound in drug discovery.

References

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-(2-Chloroacetyl)imidazolidin-2-one

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 1-(2-Chloroacetyl)im...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. The handling of reactive chemical intermediates like 1-(2-Chloroacetyl)imidazolidin-2-one (CAS No. 57013-09-9) demands a meticulous approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and scientific rationale for the selection, use, and disposal of Personal Protective Equipment (PPE), ensuring both your safety and the integrity of your work.

Hazard Assessment: Understanding the "Why" Behind the "What"

1-(2-Chloroacetyl)imidazolidin-2-one is classified as a hazardous substance, and its specific risks directly inform our PPE strategy.[1] Understanding the causality between the chemical's properties and the required protective gear is the foundation of a robust safety culture.

According to its Safety Data Sheet (SDS) and GHS classifications, this compound presents several key hazards:

  • H315: Causes skin irritation. [2]

  • H319 / H318: Causes serious eye irritation/damage. [2][3]

  • H335: May cause respiratory irritation. [2]

  • H302: Harmful if swallowed. [3]

These classifications are not abstract warnings; they are directives. Skin contact can lead to irritation, while eye exposure can result in significant damage.[2][3] Inhalation of dusts or aerosols can irritate the respiratory tract, making containment and respiratory protection critical during handling operations that may generate airborne particles.[2]

Table 1: Hazard Summary and Corresponding PPE Directives
GHS Hazard StatementHazard DescriptionPrimary Exposure RouteImplied PPE Requirement
H315 Causes skin irritationDermalChemical-resistant gloves and protective clothing
H319 / H318 Causes serious eye irritation/damageOcularTightly sealed chemical goggles and/or face shield
H335 May cause respiratory irritationInhalationRespiratory protection (if dust/aerosol is generated)

Core PPE Ensemble: A Head-to-Toe Protocol

Based on the hazard assessment, a specific ensemble of PPE is mandatory. The following is a breakdown of the required equipment, the scientific reasoning for its selection, and the standards it must meet.

Eye and Face Protection

Given the risk of serious eye damage, this is a non-negotiable requirement.[2][3]

  • What to Wear: Wear tightly fitting safety goggles with side shields that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[2][4]

  • Expert Rationale: Standard safety glasses are insufficient as they do not protect against splashes or fine particulates that can easily enter from the sides, top, or bottom. The seal provided by goggles is essential. For operations with a higher risk of splashing, such as transfers of larger quantities or cleaning spills, a full-face shield must be worn in addition to safety goggles.[5] The face shield offers a broader barrier, protecting the entire face from direct contact.[5]

Skin and Body Protection
  • Hand Protection: Handle the material with chemical-impermeable gloves that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it.[2][6]

    • Expert Rationale: The term "impermeable" is key; materials like latex or thin vinyl offer poor protection against many laboratory chemicals. Nitrile or neoprene gloves are generally preferred. Always inspect gloves for tears or pinholes before use.[2][6] For prolonged work, consider double-gloving. Gloves should be changed every 30-60 minutes or immediately if contamination is suspected, as chemical breakthrough can occur even without visible damage.[5]

  • Body Protection: Wear impervious clothing, such as a chemically resistant lab coat or coveralls.[2][6]

    • Expert Rationale: A standard cotton lab coat will absorb chemical spills, potentially holding the hazardous substance against your skin. A polyethylene-coated or similar non-porous material is required to prevent penetration. Ensure the garment has long sleeves and that the cuffs of your gloves are pulled over the cuffs of the sleeves to create a complete seal.[5]

Respiratory Protection
  • When to Wear: A respirator is necessary whenever there is a potential to generate dust or aerosols, or if handling the substance outside of a certified chemical fume hood.[2][6]

  • What to Wear: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed.[4] If exposure limits are exceeded or irritation is experienced, a full-face respirator should be used.[2][6] For solid forms, an N95-rated respirator may be sufficient to prevent inhalation of particulates.

  • Expert Rationale: The respiratory tract's mucous membranes are sensitive to this compound.[2] All handling of the solid form that could create dust (e.g., weighing, transferring) must be performed in a ventilated enclosure like a chemical fume hood to minimize the need for respiratory protection.[4] If such engineering controls are not available or are insufficient, a respirator is your last line of defense.

Operational and Disposal Plans: A Self-Validating System

The effectiveness of PPE is entirely dependent on its correct use. The following protocols for donning, doffing, and disposal are designed to prevent cross-contamination and ensure a safe workflow from start to finish.

Step-by-Step PPE Donning Protocol
  • Hand Hygiene: Wash and dry hands thoroughly.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Put on the lab coat or coveralls, ensuring it is fully fastened.

  • Respiratory Protection: If required, perform a seal check and don the respirator.

  • Eye/Face Protection: Put on tightly sealed chemical goggles, followed by a face shield if necessary.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of your lab coat.

Step-by-Step PPE Doffing Protocol (The "Clean-to-Dirty" Principle)

This sequence is critical to avoid contaminating yourself with the PPE that has just protected you.

  • Outer Gloves: Remove the most contaminated item first. Without touching your skin, peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Handle by the "clean" strap or sides. Remove by pulling away from your face. Place in a designated area for decontamination or disposal.

  • Body Protection: Unfasten the lab coat or coveralls. Roll it down from the shoulders, turning it inside out as you go. Avoid letting the outer, contaminated surface touch your inner clothing. Dispose of it in the designated hazardous waste container.

  • Respiratory Protection: Remove the respirator from behind your head. Do not touch the front.

  • Inner Gloves: Remove the inner gloves using the same inside-out technique as the outer pair.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after all PPE is removed.

Disposal Plan

All disposable PPE used while handling 1-(2-Chloroacetyl)imidazolidin-2-one must be considered hazardous waste.

  • Collection: Place all used gloves, disposable coats, and other contaminated items into a suitable, clearly labeled, and sealed container for chemical waste.[2][6]

  • Disposal: The final disposal of the waste container must be conducted through an approved waste disposal plant and in accordance with all applicable local, state, and federal regulations.[1][2][7] Do not mix with general laboratory trash.

Emergency Response: In Case of Exposure

Even with the best precautions, accidents can happen. Immediate and correct action is vital.

  • Skin Contact: Immediately take off all contaminated clothing.[1] Flush the affected skin with plenty of water for at least 15 minutes.[4] Seek medical attention if irritation develops or persists.[2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][6] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[2]

Visualized Workflow for Safe Handling

The following diagram outlines the complete, self-validating workflow for handling 1-(2-Chloroacetyl)imidazolidin-2-one, integrating procedural steps with the necessary PPE.

G cluster_prep Preparation Phase cluster_don Donning PPE cluster_handle Handling Phase cluster_doff Doffing PPE (Clean-to-Dirty) cluster_dispose Disposal & Cleanup prep1 1. Review SDS and Protocol prep2 2. Verify Engineering Controls (Fume Hood, Eyewash Station) prep1->prep2 prep3 3. Assemble All Required PPE prep2->prep3 don1 4. Don Inner Gloves, Gown, Respirator, Goggles prep3->don1 Enter Clean Area don2 5. Don Outer Gloves (over cuffs) don1->don2 handle1 6. Perform Chemical Work in Fume Hood don2->handle1 doff1 7. Remove Outer Gloves handle1->doff1 Exit to Doffing Area doff2 8. Remove Gown/Coveralls doff1->doff2 doff3 9. Remove Goggles/Respirator doff2->doff3 doff4 10. Remove Inner Gloves doff3->doff4 disp1 11. Dispose of all PPE as Hazardous Waste doff4->disp1 disp2 12. Decontaminate Work Area disp1->disp2 disp3 13. Wash Hands Thoroughly disp2->disp3

Caption: Workflow for Safe Handling of 1-(2-Chloroacetyl)imidazolidin-2-one.

References

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